methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-iodo-1-(4-methylphenyl)sulfonylindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO4S/c1-11-3-6-13(7-4-11)24(21,22)19-10-15(18)14-9-12(17(20)23-2)5-8-16(14)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRUMVLOINLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure-Activity Relationship of N-tosyl-3-iodoindoles
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole ring system, a privileged heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and therapeutically significant agents.[1] Its unique bicyclic structure, comprising a fused benzene and pyrrole ring, offers a versatile template for chemical modification, enabling the fine-tuning of electronic and steric properties to achieve desired biological activities.[1] The indole nucleus is integral to the function of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and importance in physiological processes.[2] Consequently, indole derivatives have been extensively explored and developed as potent agents for a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory treatments.[3][4] This guide will provide an in-depth exploration of a specific, synthetically versatile, and biologically promising class of indoles: N-tosyl-3-iodoindoles.
Core Rationale: Unlocking Therapeutic Potential Through N-Tosyl and 3-Iodo Substitution
The strategic functionalization of the indole scaffold at the N1 and C3 positions offers a powerful approach to modulate its pharmacological profile. The introduction of an N-tosyl group and a C3-iodo substituent creates a unique combination of properties that are highly advantageous in drug discovery and development.
The N-tosyl group serves a dual purpose. Primarily, it functions as a robust electron-withdrawing protecting group for the indole nitrogen. This protection is often crucial for directing subsequent chemical transformations at other positions of the indole ring and can be instrumental in achieving high yields and regioselectivity in synthetic pathways.[5] Beyond its role in synthesis, the tosyl moiety itself can significantly influence the biological activity of the parent indole. The steric bulk and electronic nature of the tosyl group can modulate binding interactions with biological targets and alter the pharmacokinetic properties of the molecule.[3] In some instances, the presence of an N-tosyl group has been shown to be essential for potent biological activity, while in others, it serves as a readily cleavable handle to liberate the free indole in a later synthetic step.
The 3-iodo substituent is a key functional group that dramatically enhances the synthetic utility of the indole scaffold. The carbon-iodine bond at the C3 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of a diverse array of substituents at this critical position, enabling the systematic exploration of the structure-activity relationship (SAR). Furthermore, the iodine atom itself can participate in halogen bonding and other non-covalent interactions within a biological target's binding site, potentially contributing to enhanced potency and selectivity.
The combination of the N-tosyl and 3-iodo functionalities thus provides a powerful platform for the generation of diverse libraries of indole derivatives with significant potential for therapeutic applications.
Synthetic Strategies for N-tosyl-3-iodoindoles
The synthesis of N-tosyl-3-iodoindoles is typically achieved through a straightforward and efficient two-step process starting from commercially available indole.
Experimental Protocol: A Representative Synthesis
Step 1: N-Tosylation of Indole
-
To a solution of indole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the indole is deprotonated to form the corresponding sodium salt.
-
To the resulting solution, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosylindole.
Step 2: Iodination at the C3 Position
-
Dissolve the N-tosylindole (1.0 eq) in a suitable solvent such as DMF or dichloromethane (CH₂Cl₂).
-
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude material by recrystallization or column chromatography to yield the final N-tosyl-3-iodoindole.
Structure-Activity Relationship (SAR) of Substituted N-tosyl-3-iodoindoles
While a comprehensive SAR study focused exclusively on the N-tosyl-3-iodoindole scaffold is not extensively documented in a single source, we can synthesize key insights from the broader literature on substituted indoles to guide drug design. The following sections delineate the anticipated impact of structural modifications at key positions.
Workflow for a Typical SAR Study
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Substitutions on the Indole Benzene Ring (C4, C5, C6, and C7)
Modifications on the benzene portion of the indole ring are crucial for tuning the electronic properties and providing additional interaction points with the biological target.
-
Position C5: This is a common site for substitution. The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluoro, nitro) can significantly impact activity. For instance, in a series of N-tosyl indole-based hydrazones evaluated for anti-breast cancer activity, substitutions on a phenyl ring attached to the hydrazone moiety showed that electron-withdrawing groups generally led to improved activity.[6] A similar trend can be anticipated for substitutions directly on the indole C5 position.
-
Other Positions (C4, C6, C7): While less commonly explored than C5, substitutions at these positions can influence the orientation of the molecule within a binding pocket. Steric hindrance can be a key factor, and the introduction of bulky groups may be detrimental to activity if the binding site is constrained.
Modifications of the N1-Tosyl Group
The nature of the arylsulfonyl group at the N1 position can be varied to probe the SAR.
-
Substitution on the Tosyl Phenyl Ring: The para-methyl group of the tosyl moiety can be replaced with other substituents (e.g., -H, -Cl, -NO₂) to modulate the electronic nature of the sulfonyl group. This, in turn, can affect the electron density of the indole ring and the strength of any hydrogen bonds the sulfonyl oxygens may form.
-
Replacement of the Tosyl Group: While the tosyl group is a common choice, other sulfonyl groups (e.g., benzenesulfonyl, methanesulfonyl) can be employed. This allows for an assessment of the importance of the aromatic ring of the tosyl group for activity.
Transformations at the C3 Position
The 3-iodo group serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions.
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl moieties via Suzuki coupling can lead to compounds with enhanced potency. The electronic and steric properties of these appended rings can be systematically varied to optimize interactions with the target protein. For example, in a study of 3-aroylindoles as antimitotic agents, substitutions on the aroyl ring at the C3 position significantly influenced activity.[7]
-
Alkynyl Groups: Sonogashira coupling can be used to install alkynyl groups at C3. The linear geometry of the alkyne can act as a rigid linker to probe specific regions of a binding site.
-
Alkenyl Groups: Heck coupling allows for the introduction of alkenyl substituents, providing another avenue for exploring the SAR.
Quantitative SAR Data Summary
The following table summarizes general trends observed in the literature for substituted indoles, which can be extrapolated to the N-tosyl-3-iodoindole scaffold.
| Position of Modification | Type of Substituent | General Effect on Biological Activity (e.g., Anticancer) |
| Indole C5 | Electron-withdrawing (e.g., -F, -Cl, -NO₂) | Often increases potency |
| Electron-donating (e.g., -OCH₃, -CH₃) | Variable, can increase or decrease activity depending on the target | |
| N1-Tosyl | Electron-withdrawing group on tosyl ring | May enhance activity by increasing the electrophilicity of the indole |
| Bulky substituent on tosyl ring | May decrease activity due to steric hindrance | |
| C3 (via iodo) | Aromatic/Heteroaromatic rings | Potency is highly dependent on the specific ring system and its substitution |
| Flexible alkyl chains | Can provide conformational flexibility to optimize binding |
Mechanistic Insights
The biological activity of N-tosyl-3-iodoindoles is intrinsically linked to their ability to interact with specific biological targets. While the precise mechanism of action will vary depending on the specific compound and its target, molecular docking studies and biological assays have provided valuable insights into their potential modes of action.
For example, in a study of N-tosyl indole-based hydrazones as anti-breast cancer agents, molecular docking suggested that these compounds could bind to the ATP-binding site of the epidermal growth factor receptor (EGFR).[6] The N-tosylindole moiety occupied a hydrophobic pocket, while the hydrazone linker and its substituent formed key hydrogen bonds and other interactions with the protein.
Plausible Mechanism of Action: Enzyme Inhibition
Caption: Plausible binding interactions of an N-tosyl-3-iodoindole with an enzyme active site.
Conclusion
The N-tosyl-3-iodoindole scaffold represents a highly promising and synthetically tractable platform for the discovery and development of novel therapeutic agents. The strategic interplay between the N-tosyl group, which modulates electronic properties and can be crucial for activity, and the 3-iodo substituent, which serves as a versatile handle for extensive diversification, provides medicinal chemists with a powerful toolkit for SAR exploration. By systematically modifying the indole core and leveraging the synthetic versatility of the 3-iodo group, it is possible to fine-tune the pharmacological profile of these compounds to achieve high potency and selectivity against a range of biological targets. Further investigation into the SAR of this promising class of molecules is warranted and holds the potential to deliver the next generation of innovative medicines.
References
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MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Available from: [Link]
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Beilstein, J. O. (2011, June 16). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Available from: [Link]
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Wiley Online Library. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Available from: [Link]
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SpringerLink. (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available from: [Link]
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PubMed. (2024, January 5). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Available from: [Link]
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Nature. (2025, October 13). In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. Available from: [Link]
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PubMed. (2025, January 15). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Available from: [Link]
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The Strategic Application of Methyl 3-Iodo-1-Tosylindole in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Indole Scaffold and the Rise of a Privileged Reagent
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its versatile biological activity is well-documented, with indole derivatives demonstrating efficacy as anticancer, antiviral, and anti-inflammatory agents.[4] However, the facile synthesis of complex, highly functionalized indole scaffolds remains a significant challenge in drug discovery. This guide delves into the strategic application of a particularly valuable building block: methyl 3-iodo-1-tosylindole . We will explore the rationale behind its design, its synthesis, and its pivotal role in the construction of medicinally relevant molecules, supported by detailed protocols and mechanistic insights.
The strategic placement of three key functional groups—the N-tosyl protecting group, the C3-iodo leaving group, and the C2-methyl ester—transforms the indole scaffold into a versatile platform for molecular elaboration. This guide will illuminate how this specific combination of functionalities provides medicinal chemists with a powerful tool for navigating the complexities of modern drug design.
The Trifecta of Functionality: A Strategic Analysis
The efficacy of methyl 3-iodo-1-tosylindole as a synthetic intermediate stems from the synergistic interplay of its three primary functional groups. Understanding the role of each is critical to appreciating its utility.
-
The N-Tosyl Group: More Than Just a Protecting Group
The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for the indole nitrogen.[5] Its primary function is to prevent unwanted side reactions at the N-H position. However, its influence extends far beyond simple protection:
-
Activation and Regiocontrol: The electron-withdrawing nature of the tosyl group acidifies the C2-proton, facilitating regioselective deprotonation and functionalization at this position. It also plays a crucial role in directing C-H functionalization reactions.
-
Stabilization: The tosyl group can stabilize reaction intermediates, often leading to cleaner reactions and higher yields.
-
Solubility: The presence of the tosyl group can enhance the solubility of the indole scaffold in organic solvents, simplifying reaction setup and purification.
-
Leaving Group Potential: In certain contexts, the tosyl group itself can act as a leaving group, enabling further diversification of the indole core.[5]
-
-
The C3-Iodo Group: A Gateway to Cross-Coupling Chemistry
The iodine atom at the C3 position is the workhorse of this reagent, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents at a traditionally reactive position of the indole ring with high precision. The C-I bond is sufficiently reactive to participate in common cross-coupling reactions such as:
-
The C2-Methyl Ester: A Modulator of Reactivity and a Handle for Further Functionalization
The methyl ester at the C2 position is not merely a passive substituent. It serves several important functions:
-
Electronic Modulation: As an electron-withdrawing group, the ester modulates the electronic properties of the indole ring, influencing the reactivity of the C3-iodo group in cross-coupling reactions.
-
Synthetic Handle: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations, providing a route to further structural diversity.[1][3] This is particularly relevant in the synthesis of HIV-1 integrase inhibitors where a chelating carboxylic acid is often a key pharmacophoric feature.[2][3]
-
Blocking Group: The ester at C2 prevents potential side reactions at this position, ensuring that functionalization occurs selectively at the C3-iodo position.
-
The logical relationship between these functional groups is illustrated in the following diagram:
Caption: Interplay of functional groups in methyl 3-iodo-1-tosylindole.
Synthesis of Methyl 3-Iodo-1-Tosylindole: A Step-by-Step Protocol
The synthesis of methyl 3-iodo-1-tosylindole can be achieved in a straightforward, three-step sequence starting from commercially available methyl 1H-indole-2-carboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for methyl 3-iodo-1-tosylindole.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-Tosyl-1H-indole-2-carboxylate
-
Rationale: This step introduces the tosyl protecting group onto the indole nitrogen. The use of a base like sodium hydride is crucial for deprotonating the N-H, forming the corresponding anion which then acts as a nucleophile towards tosyl chloride.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of methyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 1-tosyl-1H-indole-2-carboxylate.
-
Step 2: Synthesis of Methyl 3-Iodo-1-Tosyl-1H-indole-2-carboxylate
-
Rationale: This step introduces the iodine atom at the C3 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent. The reaction proceeds via electrophilic aromatic substitution on the electron-rich indole ring.
-
Protocol:
-
Dissolve methyl 1-tosyl-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile in a flask protected from light.
-
Add N-iodosuccinimide (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield methyl 3-iodo-1-tosyl-1H-indole-2-carboxylate.[10]
-
Applications in Medicinal Chemistry: Case Studies
Methyl 3-iodo-1-tosylindole is a versatile precursor for the synthesis of various bioactive molecules. Its utility is particularly evident in the development of kinase inhibitors and HIV-1 integrase inhibitors.
Case Study 1: Synthesis of Pim-1 Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.[11][12][13] Several potent Pim-1 inhibitors feature a 3,5-disubstituted indole scaffold.[14] Methyl 3-iodo-1-tosylindole provides an excellent starting point for the synthesis of such compounds via Suzuki-Miyaura coupling.
Synthetic Strategy:
Caption: General synthetic route to Pim-1 kinase inhibitors.
Representative Suzuki-Miyaura Coupling Protocol:
-
Rationale: This protocol describes the palladium-catalyzed cross-coupling of the C3-iodoindole with an arylboronic acid to form a C-C bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[6]
| Component | Role | Example |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | Stabilizes the palladium center | PPh₃, dppf |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃ |
| Solvent | Solubilizes reactants | Dioxane/water, Toluene |
-
Protocol:
-
To a degassed mixture of methyl 3-iodo-1-tosylindole (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Case Study 2: Synthesis of HIV-1 Integrase Inhibitor Scaffolds
HIV-1 integrase is a key enzyme in the viral replication cycle, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[15][16] Many potent integrase inhibitors feature an indole-2-carboxylic acid moiety, which is believed to chelate essential metal ions in the enzyme's active site.[1][2][3] Methyl 3-iodo-1-tosylindole is a valuable precursor for the synthesis of these molecules, particularly through Sonogashira coupling followed by further transformations.
Synthetic Strategy:
Caption: General synthetic route to HIV-1 integrase inhibitors.
Representative Sonogashira Coupling Protocol:
-
Rationale: This protocol facilitates the formation of a C-C bond between the C3-iodoindole and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts.[17]
| Component | Role | Example |
| Palladium Catalyst | Oxidative addition to the C-I bond | Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | Formation of copper acetylide | CuI |
| Base | Deprotonation of the terminal alkyne | Et₃N, DIPA |
| Solvent | Solubilizes reactants | THF, DMF |
-
Protocol:
-
To a solution of methyl 3-iodo-1-tosylindole (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., anhydrous THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents) and the copper co-catalyst (e.g., CuI, 0.05 equivalents).
-
Add a base such as triethylamine (2.0 equivalents) and stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion: A Versatile Tool for Drug Discovery
Methyl 3-iodo-1-tosylindole has emerged as a powerful and versatile building block in medicinal chemistry. The strategic combination of a protecting/activating N-tosyl group, a reactive C3-iodo handle, and a modifiable C2-methyl ester provides a robust platform for the synthesis of complex and diverse indole derivatives. As demonstrated in the case studies of Pim-1 kinase and HIV-1 integrase inhibitors, this reagent facilitates the efficient construction of medicinally relevant scaffolds through reliable and well-established cross-coupling methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of methyl 3-iodo-1-tosylindole is essential for the rapid and efficient exploration of novel chemical space in the ongoing quest for new therapeutics.
References
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). Molecules. [Link]
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
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7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. (2018). Angewandte Chemie International Edition. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Structural insights for rational design of new PIM-1 kinase inhibitors based on 3,5-disubstituted indole derivatives: An integrative computational approach. (2020). Computational Biology and Medical. [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). European Journal of Medicinal Chemistry. [Link]
-
A new synthetic approach to the 3,4-dihydro-1H-[1][11]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Heck Reaction - Organic Chemistry Lessons. (2021). YouTube. [Link]
-
A combined experimental and computational study reveals a crossover between conventional cross-coupling and carbene insertion pathways in a Pd catalyzed C(sp2)–H functionalization of indoles. (2021). Chemical Science. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]
-
Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. (2021). Molecules. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. (2012). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2013). Molecules. [Link]
-
Heck Reaction. (n.d.). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. [Link]
-
3,5-Bis(aminopyrimidinyl)indole Derivatives: Synthesis and Evaluation of Pim Kinase Inhibitory Activities. (2014). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2016). Tetrahedron. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
-
Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts. (2008). The Journal of Organic Chemistry. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. [Link]
-
Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. (2020). Organic & Biomolecular Chemistry. [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (2009). Organic Letters. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2010). Organic Letters. [Link]
-
Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. (2013). Chemical Communications. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). Molbank. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
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- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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role of 3-iodo group in functionalized indole synthesis
The Strategic Role of the 3-Iodo Group in Functionalized Indole Synthesis
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in over 3,000 isolated natural products and blockbuster drugs like Sumatriptan and Indomethacin. While the C3 position of indole is naturally nucleophilic, accessing complex 3-substituted derivatives often requires a polarity inversion (umpolung) or a robust leaving group. The 3-iodo group serves as this critical synthetic pivot. Unlike its chloro- or bromo-analogues, the C3-iodine atom offers a unique balance of stability and high reactivity toward oxidative addition, making it the superior handle for transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions. This guide details the synthesis, reactivity, and strategic application of 3-iodoindole.
The Synthetic Advantage of the 3-Iodo Handle
In the hierarchy of haloindoles, 3-iodoindole is distinct due to the weakness of the C–I bond (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This thermodynamic feature dictates its role in synthesis:
-
Rapid Oxidative Addition: Palladium(0) inserts into the C–I bond under milder conditions (often room temperature) than required for bromides, preserving sensitive functional groups.
-
Facile Metal-Halogen Exchange: Treatment with organolithiums generates the 3-lithioindole species (a nucleophile) almost instantaneously at low temperatures, allowing for electrophilic trapping.
-
Orthogonal Reactivity: A 3-iodo group can often be reacted selectively in the presence of a C5-bromide or C2-chloride, enabling sequential multi-functionalization.
Synthesis of 3-Iodoindole Precursors
Researchers typically access 3-iodoindoles via two primary pathways: direct electrophilic iodination of the parent indole or de novo ring construction.
Method A: Direct Electrophilic Iodination (The Standard)
The high electron density at C3 allows for direct iodination using mild electrophilic iodine sources.
-
Reagents: Iodine (
) with base (KOH/NaOH) or N-Iodosuccinimide (NIS). -
Mechanism: Formation of a
-complex followed by a -complex (Wheland intermediate), and subsequent deprotonation. -
Selection Criteria:
/KOH is cost-effective for simple substrates. NIS is preferred for acid-sensitive substrates.
Method B: Cyclization of 2-Alkynylanilines
For sterically crowded or highly functionalized indoles, constructing the ring with the iodine installed is superior.
-
Mechanism: Palladium/Copper-catalyzed Sonogashira coupling of o-iodoaniline with a terminal alkyne, followed by electrophilic cyclization using
.[1]
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Scope | Key Advantage |
| Direct Iodination | Unsubstituted/Simple Indoles | Atom economical, scalable, room temp. | |
| NIS Iodination | NIS, Acetone or DMF | Acid-sensitive Indoles | Mild, neutral conditions, no strong base. |
| Iodocyclization | Complex/Polysubstituted Indoles | Builds ring and installs Iodine simultaneously. |
Reactivity Profile & Divergent Synthesis
The utility of 3-iodoindole lies in its ability to diverge into three distinct mechanistic pathways: Palladium-Catalyzed Coupling , Metal-Halogen Exchange , and Heck Alkenylation .
Pathway 1: Palladium-Catalyzed Cross-Coupling (The Workhorse)
The C3-I bond is an excellent electrophile for Pd(0).
-
Suzuki-Miyaura: Coupling with aryl/vinyl boronic acids. Critical Note: Unprotected N-H 3-iodoindoles can poison Pd catalysts; N-protection (Boc, Tosyl, Methyl) is recommended to improve yields.
-
Sonogashira: Coupling with terminal alkynes to form 3-alkynylindoles.
-
Negishi: Coupling with organozinc reagents, useful for installing alkyl chains.
Pathway 2: Metal-Halogen Exchange (Lithiation)
Treating N-protected 3-iodoindole with
-
Strategic Use: This converts the C3 position from an electrophile (in Pd coupling) to a nucleophile.
-
Trapping: Reacts with aldehydes, ketones, or alkyl halides to form C3-carbinols or alkylated indoles.
Pathway 3: Heck Reaction
Direct olefination at C3 using acrylates or styrenes. This reaction often proceeds without N-protection, unlike Suzuki coupling.
Visualizing the Workflow
The following diagram illustrates the central role of 3-iodoindole as a divergent intermediate.
Figure 1: Divergent synthesis map starting from 3-iodoindole. Blue paths indicate Pd-catalysis; Red paths indicate Lithium exchange.
Experimental Protocols
Protocol A: Scalable Synthesis of 3-Iodoindole
Adapted from standard methodologies (e.g., Bocchi et al., Synthesis).
Objective: Synthesis of 3-iodoindole from indole on a 10 mmol scale. Safety: Iodine is corrosive and stains. Work in a fume hood.
-
Dissolution: In a 100 mL round-bottom flask, dissolve Indole (1.17 g, 10 mmol) in DMF (20 mL).
-
Base Addition: Add KOH pellets (1.4 g, ~25 mmol) to the solution. Stir until partially dissolved.
-
Iodination: Add Iodine (
) (2.54 g, 10 mmol) portion-wise over 10 minutes. Observation: The solution will darken. -
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane). The 3-iodo product is typically less polar than indole.
-
Quench: Pour the mixture into ice-water (100 mL) containing 0.5% sodium thiosulfate (to reduce unreacted iodine).
-
Isolation: A precipitate often forms. Filter the solid.[2] If oil forms, extract with Diethyl Ether (3 x 30 mL).
-
Purification: Recrystallize from dilute ethanol or purify via flash column chromatography (Silica, Hexane/EtOAc 9:1).
-
Note: 3-Iodoindole is light sensitive. Store in amber vials at -20°C.
-
Protocol B: Suzuki-Miyaura Coupling of N-Boc-3-Iodoindole
Standard conditions for C–C bond formation.
-
Setup: Charge a Schlenk tube with N-Boc-3-iodoindole (1.0 equiv), Arylboronic acid (1.5 equiv),
(5 mol%), and (2.0 equiv). -
Solvent: Add degassed DME/Water (4:1 ratio).
-
Reaction: Heat to 80°C under Argon for 4–6 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Troubleshooting & Optimization
-
Instability: 3-Iodoindole can decompose (turn purple/black) upon prolonged exposure to light or heat. Always dry the product quickly and store it cold.
-
N-Protection: For metal-halogen exchange (Lithiation), the N-H proton must be protected (e.g., N-Boc, N-Tosyl, N-SEM) to prevent deprotonation of the nitrogen, which would quench the lithiating agent.
-
Regioselectivity: If starting with a 3-iodoindole, Pd-catalyzed coupling will occur exclusively at C3. If the substrate also contains a C5-Br, the C3-I reacts first due to the weaker bond strength, allowing for sequential functionalization.
References
-
Synthesis of 3-Iodoindoles via Electrophilic Cyclization Larock, R. C., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization." [1]
-
Direct Iodination Protocols Bocchi, V., & Palla, G. "Synthesis of 3-Iodoindoles."
-
Metal-Halogen Exchange and Reactivity Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery."
-
Palladium-Catalyzed Cross-Coupling of Haloindoles Bellina, F., & Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Indoles."
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stability of the N-Tosyl Protecting Group in 3-Iodoindoles
The N-tosyl group (p-toluenesulfonyl) is a robust and widely used protecting group for the indole nitrogen due to its strong electron-withdrawing nature, which imparts significant stability to the N-S bond.[1] This stability, however, also presents challenges for its removal, often necessitating harsh reaction conditions.[1][2] This guide provides a comprehensive analysis of the stability of the N-tosyl group in the context of 3-iodoindoles, a critical scaffold in medicinal chemistry. We will delve into the factors influencing its stability, common deprotection strategies, and potential pitfalls, offering field-proven insights to guide your synthetic endeavors.
The Dichotomy of Stability and Reactivity
The N-tosyl group's primary function is to protect the indole nitrogen from participating in unwanted side reactions. It is generally stable under a variety of conditions, including moderately acidic and basic environments, as well as many oxidative and reductive conditions.[3] However, the presence of the iodine atom at the C3 position of the indole ring introduces unique electronic and steric considerations that can influence the stability of the N-tosyl group.
3-Iodoindoles are valuable synthetic intermediates, readily participating in various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions.[4][5] The successful execution of these transformations often hinges on the stability of the N-tosyl protecting group under the reaction conditions.
Factors Influencing the Stability of N-Tosyl-3-Iodoindoles
Several factors can impact the stability of the N-S bond in N-tosyl-3-iodoindoles:
-
Reaction Conditions: While generally stable, the N-tosyl group can be cleaved under strongly acidic (e.g., HBr in acetic acid) or strongly basic (e.g., KOH in refluxing alcohol) conditions.[1][3] Reductive cleavage using agents like sodium in liquid ammonia or samarium(II) iodide is also a common deprotection method.[1][3]
-
Substituents on the Indole Ring: The electronic nature of other substituents on the indole ring can influence the stability of the N-tosyl group. Electron-withdrawing groups can facilitate nucleophilic attack on the sulfur atom, making the tosyl group more labile.[6] Conversely, electron-donating groups can enhance its stability.[6]
-
Steric Hindrance: Steric hindrance around the indole nitrogen can make the N-S bond less accessible to reagents, thereby increasing the difficulty of deprotection.[1]
Deprotection Strategies for N-Tosylindoles
The removal of the N-tosyl group, or detosylation, is a critical step in many synthetic routes. The choice of method depends on the overall molecular structure and the presence of other sensitive functional groups.
Comparative Data of Deprotection Methods
| Deprotection Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Strong Base | KOH or NaOH in refluxing alcohol (e.g., EtOH) | Variable | Harsh conditions may lead to decomposition of sensitive substrates.[1] |
| Milder Base | Cesium carbonate (Cs₂CO₃) in THF/MeOH | Good to Excellent | A milder and often more effective alternative to strong bases.[6] The choice of alcohol is crucial to avoid side reactions like N-methylation.[1] |
| Nucleophilic Cleavage | Dilithium salt of thioglycolic acid in DMF | Very Efficient | Mild conditions, often at ambient temperature.[1] |
| Reductive Cleavage | Red-Al, Na/NH₃, SmI₂ | Effective | Limited functional group compatibility.[1][3] |
| Low-Valent Titanium | TiCl₃ and lithium in THF | Modest to Excellent | Mild conditions at ambient temperature with good functional group tolerance.[7] |
Experimental Workflow for Assessing N-Tosyl Group Stability
The following workflow can be used to systematically evaluate the stability of an N-tosyl-3-iodoindole under various reaction conditions.
Caption: A workflow for evaluating the stability of the N-tosyl group.
Key Mechanistic Insights
The deprotection of the N-tosyl group from an indole nitrogen typically proceeds through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. In the case of basic hydrolysis, a hydroxide ion acts as the nucleophile. With reductive cleavage methods, a single electron transfer to the sulfonyl group initiates the fragmentation of the N-S bond.
The electron-withdrawing nature of the tosyl group makes the indole ring more susceptible to nucleophilic attack, which can be a competing reaction pathway under certain conditions.
Troubleshooting Common Issues
Problem: Unwanted detosylation during a reaction. Possible Cause: The reaction conditions are too harsh for the N-tosyl group. Solution:
-
Milder Reagents: Explore alternative, milder reagents for the desired transformation.
-
Orthogonal Protecting Groups: Consider using a different protecting group that is stable under the problematic conditions but can be removed under a different set of non-interfering conditions.[3]
Problem: Incomplete deprotection. Possible Cause:
-
Steric Hindrance: The substrate may be sterically hindered, making the N-S bond less accessible.
-
Insufficient Reagent: The amount of deprotection reagent may be insufficient. Solution:
-
Increase Reagent Stoichiometry: Use a larger excess of the deprotection reagent.
-
Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential decomposition.
-
Change Deprotection Method: Switch to a more potent deprotection method.
Problem: Formation of N-alkylated side products during deprotection with Cs₂CO₃ in methanol. Possible Cause: Methanol can act as a methylating agent under these conditions.[1] Solution:
-
Change Solvent: Replace methanol with ethanol or isopropanol.[1]
-
Alternative Method: Employ a different deprotection method, such as one using a thiolate nucleophile.[1]
Detailed Experimental Protocol: Deprotection of N-Tosyl-3-Iodoindole using Cesium Carbonate
This protocol describes a mild and effective method for the removal of the N-tosyl group from a 3-iodoindole derivative.
Materials:
-
N-Tosyl-3-iodoindole (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[6]
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosyl-3-iodoindole in a 2:1 mixture of THF and MeOH in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Add cesium carbonate to the solution.[6]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, the mixture can be heated to reflux.[6]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
The N-tosyl group is a valuable tool in the synthesis of complex molecules containing the 3-iodoindole scaffold. A thorough understanding of its stability and reactivity is paramount for successful synthetic planning and execution. By carefully selecting reaction conditions and deprotection strategies, researchers can effectively utilize this protecting group to achieve their synthetic goals. This guide provides a foundation of knowledge and practical protocols to navigate the intricacies of working with N-tosyl-3-iodoindoles, empowering researchers to overcome synthetic challenges and advance their drug discovery and development efforts.
References
- BenchChem. (2025).
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3240-3248. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(12), 3240-3248. [Link]
- BenchChem. (2025). Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
- BenchChem. (2025). N-Detosylation in Organic Synthesis - Technical Support Center.
-
Prashad, M., Liu, Y., Repic, O., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(4), 583-586. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate, a key intermediate in contemporary drug discovery.[1][2] Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical principles with predictive analysis and detailed experimental protocols. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of Solubility in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a highly functionalized indole derivative, making it a versatile building block for the synthesis of complex molecular architectures. The successful application of this intermediate is intrinsically linked to its solubility profile. Poor solubility can lead to challenges in reaction setup, purification, and ultimately, bioavailability of the final active pharmaceutical ingredient.
This guide will delve into the factors governing the solubility of this specific indole derivative, providing a framework for solvent selection and a robust methodology for quantitative solubility determination.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Structural Features Influencing Solubility:
-
Indole Core: The bicyclic aromatic indole ring is largely nonpolar and hydrophobic.
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group attached to the indole nitrogen is a large, bulky, and relatively nonpolar moiety. However, the sulfonyl group itself introduces some polarity.
-
Iodo Group: The iodine atom at the 3-position is large and contributes to the overall molecular weight, which can decrease solubility. It is also a weakly polarizable group.
-
Methyl Carboxylate Group: The ester functional group at the 5-position introduces polarity and potential for hydrogen bond acceptance.
Overall, the molecule possesses a predominantly nonpolar character due to the large aromatic and alkyl moieties. However, the presence of the sulfonyl and carboxylate groups provides some polar character.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules.
Caption: Intermolecular forces governing the dissolution process.
For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
Solvent Polarity: Organic solvents can be broadly classified based on their polarity:
-
Nonpolar Solvents: (e.g., Hexane, Toluene) Primarily exhibit London dispersion forces.
-
Polar Aprotic Solvents: (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide) Possess dipole-dipole interactions but lack O-H or N-H bonds for hydrogen bonding.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Capable of both dipole-dipole interactions and hydrogen bonding.
Predictive Solubility Analysis
Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of this compound in various organic solvents can be made.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The polar sulfonyl and carboxylate groups will have unfavorable interactions with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | The dipole moments of these solvents can interact favorably with the polar functionalities of the solute. |
| Ethyl Acetate (EtOAc) | Moderate to High | The ester group in ethyl acetate can interact with the polar groups of the solute. Chromatographic data for similar compounds often use ethyl acetate as a component of the eluent.[4] | |
| Acetone | Moderate | Similar to ethyl acetate, the ketone functionality can engage in dipole-dipole interactions. | |
| Acetonitrile (ACN) | Moderate | The nitrile group is highly polar and may solubilize the compound. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a very strong polar aprotic solvent. | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents are polar, the large nonpolar regions of the solute may limit solubility. The potential for hydrogen bonding with the solvent is limited to the oxygen atoms of the sulfonyl and carboxylate groups acting as acceptors. |
| Water | Very Low / Insoluble | The predominantly hydrophobic nature of the molecule will lead to very poor solubility in water.[5][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a reliable technique for this purpose.
Caption: Workflow for the isothermal saturation method.
5.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Calibrated micropipettes
-
Centrifuge (optional)
-
Rotary evaporator or nitrogen evaporation system
-
High-performance liquid chromatography (HPLC) system (for alternative quantification)
5.2. Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath on a magnetic stirrer or in an orbital shaker. Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve clear separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Ensure no solid particles are transferred.
-
Quantification (Gravimetric Method): a. Transfer the aliquot to a pre-weighed vial. b. Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen. c. Once the solvent is removed, re-weigh the vial containing the dried solute. d. The difference in weight corresponds to the mass of the dissolved solute.
-
Quantification (HPLC Method - for higher accuracy): a. Prepare a series of standard solutions of the compound of known concentrations. b. Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration. c. Dilute the sampled aliquot with a suitable solvent and inject it into the HPLC. d. Determine the concentration of the diluted aliquot from the calibration curve and calculate the original concentration in the saturated solution.
-
Calculation: Calculate the solubility using the following formula for the gravimetric method:
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))
5.3. Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dimethylformamide | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Conclusion
The solubility of this compound is a critical parameter for its effective use in synthetic organic chemistry and drug development. This guide has provided a theoretical framework, predictive analysis, and a detailed experimental protocol for its determination. Based on its molecular structure, the compound is predicted to have the highest solubility in polar aprotic solvents such as DMF, DMSO, and dichloromethane. Experimental verification using the outlined isothermal saturation method is crucial for obtaining precise quantitative data. The information and methodologies presented herein will empower researchers to make informed decisions regarding solvent selection, leading to improved experimental outcomes and more efficient drug discovery workflows.
References
- Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.
-
Solubility of Organic Compounds. LibreTexts Chemistry. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC. [Link]
-
Solubility of Indole (C8H7N). Solubility of Things. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]
Sources
Methodological & Application
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate for Drug Discovery Scaffolds
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-aryl/heteroaryl-3-iodo-1-tosyl-1H-indoles, utilizing methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate as a key building block. This protocol is specifically designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a robust and reproducible method for generating diverse molecular scaffolds.
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The ability to functionalize the indole core at specific positions is crucial for modulating biological activity. The Suzuki-Miyaura coupling stands out as a powerful and versatile C-C bond-forming reaction, prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. This application note details a validated protocol for the coupling of a functionalized indole, highlighting the critical parameters and mechanistic considerations for achieving high yields and purity.
Reaction Overview and Key Principles
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly with electronically complex substrates like the one . The electron-withdrawing nature of the tosyl protecting group at the N-1 position and the carboxylate group at the C-5 position can influence the reactivity of the C-3 iodo- leaving group. The protocol described herein has been optimized to account for these electronic factors, ensuring efficient and clean conversion.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |
| This compound | 309949-43-7 | 469.28 | Sigma-Aldrich | Starting material. Ensure dryness. |
| Arylboronic Acid | Varies | Varies | Combi-Blocks | Use 1.2-1.5 equivalents. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Strem Chemicals | Catalyst. Handle in a glovebox or under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | Base. Finely ground and dried prior to use. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Acros Organics | Anhydrous solvent. |
| Water | 7732-18-5 | 18.02 | - | Degassed deionized water. |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 469.3 mg).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanistic Considerations and Rationale for Component Selection
Understanding the role of each component is key to troubleshooting and adapting the protocol for different substrates.
-
Palladium Catalyst (Pd(PPh₃)₄): This Pd(0) complex is a widely used and highly effective catalyst for Suzuki-Miyaura couplings. The reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) center, forming a Pd(II) species. The choice of a 3 mol% loading is a balance between reaction efficiency and cost.
-
Ligand (Triphenylphosphine): In Pd(PPh₃)₄, the triphenylphosphine ligands stabilize the palladium center and modulate its reactivity. The dissociation of one or more phosphine ligands is necessary to generate a coordinatively unsaturated species that can undergo oxidative addition.
-
Base (Potassium Carbonate): The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then transfers its organic group to the palladium center. K₂CO₃ is a moderately strong base that is effective and generally does not promote side reactions with the ester functionality.
-
Solvent System (Dioxane/Water): The mixture of an organic solvent and water is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)). | Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst or a glovebox for handling. |
| Insufficiently active base. | Use a freshly opened bottle of base, or dry it in an oven before use. Consider using a stronger base like Cs₂CO₃ if needed, but monitor for ester hydrolysis. | |
| Poor quality boronic acid. | Use fresh boronic acid. Some boronic acids can dehydrate to form unreactive boroxines; using a slight excess can help. | |
| Formation of Side Products | Homocoupling of the boronic acid (R²-R²). | This can occur if the reductive elimination is slow. Ensure proper stoichiometry and consider a different ligand that may accelerate this step. Slower addition of the boronic acid can also help. |
| Protodeboronation of the boronic acid. | Minimize reaction time and ensure the base is not excessively strong. | |
| Hydrolysis of the methyl ester. | Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. If hydrolysis is a significant issue, a milder base like K₃PO₄ could be tested. | |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (TPPO). | TPPO is a common byproduct from the catalyst. It can sometimes be removed by precipitation from a nonpolar solvent like hexanes or by using specific chromatography techniques. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Valente, C., et al. (2009). Suzuki–Miyaura Cross-Coupling of 3-Iodoindoles with Boronic Acids. European Journal of Organic Chemistry, 2009(30), 5186-5190. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Matos, K., & Söderquist, J. A. (1998). Alkylboranes in Suzuki-Miyaura coupling: Stereochemical and mechanistic studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
synthesis of 3-arylindoles from methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
An Application Guide for the Synthesis of 3-Arylindoles from Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
Introduction: The Significance of the 3-Arylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] Among its many derivatives, the 3-arylindole motif is of particular interest to researchers in drug development. Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] The C-3 position of the indole ring is a critical site for functionalization, allowing for the strategic introduction of various aryl and heteroaryl groups to modulate biological activity and explore structure-activity relationships (SAR).
This guide provides a comprehensive protocol for the synthesis of 3-arylindoles, starting from the versatile building block, this compound. The central transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for forming carbon-carbon bonds.[3] We will detail the preparation of the key starting material, the specifics of the cross-coupling reaction, and the final deprotection step to yield the target compounds. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.
Part 1: Preparation of the Key Intermediate: this compound
The synthesis begins with the commercially available methyl indole-5-carboxylate. The preparation of the key 3-iodo-1-tosyl intermediate involves a two-step sequence: N-protection followed by regioselective iodination.
Step 1.1: N-Tosylation of Methyl Indole-5-carboxylate
The acidic N-H proton of the indole must be protected to prevent side reactions in subsequent steps. The p-toluenesulfonyl (tosyl) group is an excellent choice for this, as it is a robust, electron-withdrawing group that enhances the stability of the indole ring and can facilitate subsequent C-3 functionalization.[4]
Protocol:
-
To a solution of methyl indole-5-carboxylate (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield methyl 1-tosyl-1H-indole-5-carboxylate.
Step 1.2: Regioselective C-3 Iodination
With the indole nitrogen protected, the electron-rich C-3 position can be selectively halogenated. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Protocol:
-
Dissolve the methyl 1-tosyl-1H-indole-5-carboxylate (1.0 equiv.) in anhydrous Acetonitrile (MeCN) at room temperature under a nitrogen atmosphere.
-
Add N-Iodosuccinimide (NIS, 1.1 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, this compound, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. [2]The following protocol is a general starting point that can be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronate ester (1.2-1.5 equiv.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)
-
Solvent system, e.g., Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the methyl 3-aryl-1-tosyl-1H-indole-5-carboxylate.
| Parameter | Common Choices | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is often effective for simple couplings. For more challenging substrates, catalysts with bulky phosphine ligands like dppf can improve efficiency by promoting reductive elimination. |
| Ligand | PPh₃, dppf, SPhos, XPhos | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. [3]Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water is typically required to dissolve the inorganic base. Dioxane and Toluene are common organic solvents. DMF can be used but may require higher purification efforts. |
Part 3: N-Tosyl Group Deprotection
The final step is the removal of the N-tosyl protecting group to furnish the free N-H indole. The N-tosyl group is notoriously robust, and its cleavage often requires harsh conditions that can be incompatible with other functional groups. [4]However, milder methods have been developed that are suitable for highly functionalized molecules.
Protocol for Mild N-Detosylation
A method using cesium carbonate in a mixed solvent system provides an effective and mild cleavage of the N-tosyl group, particularly on indole systems with electron-withdrawing groups like the C-5 ester. [5] Procedure:
-
Dissolve the methyl 3-aryl-1-tosyl-1H-indole-5-carboxylate (1.0 equiv.) in a mixture of THF and Methanol (e.g., 2:1 ratio) at room temperature.
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv.) to the solution.
-
Stir the resulting mixture at ambient temperature or gently heat to reflux (40-60 °C) to accelerate the reaction.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-18 hours. [5]5. Once complete, evaporate the solvents under vacuum.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final methyl 3-aryl-1H-indole-5-carboxylate.
Caption: Overall workflow from the key intermediate to the final product.
Part 4: Characterization of Final Products
The identity and purity of the synthesized 3-arylindoles must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the tosyl group's characteristic aromatic and methyl proton signals, along with the appearance of the N-H proton signal (typically a broad singlet), confirms successful deprotection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
-
Melting Point (m.p.): A sharp melting point range for crystalline solids is an indicator of high purity.
Conclusion
This guide outlines a reliable and versatile three-stage process for the synthesis of medicinally relevant 3-arylindoles. The methodology, centered on the powerful Suzuki-Miyaura cross-coupling reaction, provides a robust platform for generating diverse libraries of compounds for drug discovery programs. By carefully selecting reagents and optimizing reaction conditions, researchers can efficiently access a wide range of novel 3-arylindole derivatives for biological evaluation.
References
-
Reddy, T. J., et al. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. [Link]
-
Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
-
Yue, D., & Larock, R. C. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. ACS Publications. [Link]
-
Guillén-Hernández, R. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Li, J., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. [Link]
-
Ueda, M., et al. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997–1999. [Link]
-
Sandrock, D. L., & Biscoe, M. R. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 51(39), 5148–5150. [Link]
-
(n.d.). Regioselective C5−H Direct Iodination of Indoles. Synfacts, 15(1), 0048. [Link]
-
Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 12(3), 490–495. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
Sources
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
procedure for iodination of methyl 1-tosyl-1H-indole-5-carboxylate
Technical Application Note: Regiocontrolled Iodination of Methyl 1-Tosyl-1H-indole-5-carboxylate
Executive Summary & Strategic Analysis
This guide details the procedure for the iodination of methyl 1-tosyl-1H-indole-5-carboxylate (1) . This substrate presents a unique synthetic challenge: the indole ring is significantly deactivated by two electron-withdrawing groups (EWGs)—the sulfonyl group at
Unlike electron-rich indoles that react rapidly with elemental iodine, this scaffold requires activated electrophilic species or directed metalation techniques. The choice of protocol depends entirely on the desired regiochemistry:
-
Protocol A (C3-Iodination): Utilizes
-iodosuccinimide (NIS) with Trifluoroacetic acid (TFA) activation.[1] This is the standard Electrophilic Aromatic Substitution (EAS) route. -
Protocol B (C2-Iodination): Utilizes Directed Ortho-Metalation (DoM) via Lithium Diisopropylamide (LDA) at cryogenic temperatures, leveraging the
-tosyl group as a directing group.
Mechanism & Regioselectivity Landscape
To ensure reproducibility, researchers must understand the electronic forces at play.
Electronic Deactivation & Activation
-
N1-Tosyl Group: Strong inductive ($ -I
-M $) withdrawal decreases electron density across the -system, significantly raising the activation energy for EAS at . -
C5-Ester Group: Further deactivates the benzene ring and, by extension, the pyrrole ring.
-
Implication: Standard
conditions often fail or lead to hydrolysis. Acidic activation of the iodinating agent is required for functionalization.
Decision Logic Diagram (Graphviz)
Caption: Decision tree for selecting the appropriate iodination protocol based on regiochemical requirements.
Protocol A: C3-Selective Iodination (Electrophilic)
Objective: Synthesis of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate.
Mechanism: Acid-catalyzed generation of a highly reactive iodonium species (
Reagent Stoichiometry Table
| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |
| Substrate (1) | 1.0 | Starting Material | Dry, powder form. |
| NIS | 1.1 - 1.2 | Iodinating Agent | |
| TFA | 0.1 - 0.2 | Catalyst | Trifluoroacetic acid. Activates NIS.[1] |
| Acetonitrile | [0.1 M] | Solvent | Anhydrous preferred. DCM is an alternative. |
Step-by-Step Methodology
-
Preparation:
-
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Substrate (1) (e.g., 1.0 mmol, 329 mg).
-
Add Acetonitrile (MeCN) (10 mL) and stir until fully dissolved.
-
-
Activation & Addition:
-
Add TFA (0.1 mmol, ~8 µL) to the stirring solution.
-
Cool the mixture to 0°C (ice bath) to minimize side reactions, though the reaction can proceed at RT for highly deactivated substrates.
-
Add NIS (1.1 mmol, 248 mg) portion-wise over 5 minutes. Do not dump all at once.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Check: Eluent 20% EtOAc/Hexanes. The product will be slightly less polar than the starting material.
-
Note: If conversion stalls, add another 0.1 eq of TFA.
-
-
Quench & Workup:
-
Quench by adding 10 mL of 10% aqueous sodium thiosulfate (
). The orange/red color should fade to pale yellow/colorless (reduction of excess iodine). -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from MeOH/DCM or purify via silica gel flash chromatography (Gradient: 0%
30% EtOAc in Hexanes).
-
Protocol B: C2-Selective Iodination (Lithiation)
Objective: Synthesis of methyl 2-iodo-1-tosyl-1H-indole-5-carboxylate. Mechanism: The sulfonyl group coordinates lithium and acidifies the C2-proton. Critical: The C5-ester is susceptible to nucleophilic attack; therefore, LDA (non-nucleophilic base) and -78°C are mandatory.
Reagent Stoichiometry Table
| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |
| Substrate (1) | 1.0 | Starting Material | Strictly anhydrous. |
| LDA | 1.2 | Base | Lithium Diisopropylamide. Freshly prepared or titrated. |
| Iodine ( | 1.5 | Electrophile | Dissolved in dry THF. |
| THF | [0.05 M] | Solvent | Anhydrous, inhibitor-free. |
Step-by-Step Methodology
-
Cryogenic Setup:
-
Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.
-
Dissolve Substrate (1) (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
-
Lithiation (DoM):
-
Add LDA (1.2 mmol) dropwise via syringe over 10 minutes. Rate control is vital to prevent local heating.
-
Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color (indolyllithium species).
-
-
Electrophile Trapping:
-
Dissolve Iodine (
, 1.5 mmol, 380 mg) in anhydrous THF (5 mL) in a separate vial. -
Add the iodine solution dropwise to the reaction mixture at -78°C.
-
Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL) followed by 10% to remove excess iodine. -
Extract with Diethyl Ether or EtOAc.
-
Dry over
and concentrate.
-
Analytical Validation (Self-Validating System)
To confirm the success of the reaction and the regiochemistry, compare the
| Feature | Starting Material (1) | C3-Iodo Product (Protocol A) | C2-Iodo Product (Protocol B) |
| C3-H Signal | Singlet/Doublet ~6.6–6.8 ppm | Absent | Present |
| C2-H Signal | Doublet ~7.6 ppm | Present (often shifted downfield) | Absent |
| Mass Spec (ESI) | |||
| Appearance | White/Off-white solid | Pale yellow solid | Pale yellow solid |
Diagnostic Check: In Protocol A (C3), the sharp singlet corresponding to the proton on the pyrrole ring (C3-H) must disappear. If it remains, the reaction failed. In Protocol B (C2), the C3-H remains, but the coupling pattern may change due to the loss of C2-H.
Troubleshooting & Safety
-
De-tosylation: If the reaction becomes too basic (during workup) or too hot, the tosyl group may cleave. Keep workups neutral or slightly acidic.
-
Ester Hydrolysis: Avoid strong aqueous bases (NaOH/KOH). Use bicarbonate or carbonate for neutralization if necessary.
-
Safety: NIS is an irritant. Iodine is corrosive and sublimes; weigh in a fume hood. THF peroxides are explosive; use fresh solvent.
References
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
- Mribat, N., et al. (2020). Regioselective Iodination of Electron-Deficient Indoles. Tetrahedron Letters.
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link (Foundational text for C2-lithiation logic).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: One-Pot Synthesis of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
Introduction: The Significance of Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. Specifically, the introduction of a tosyl group at the N1-position serves to protect the indole nitrogen, enhance its stability, and modulate its electronic properties, while the incorporation of an iodine atom at the C3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.[3][4] Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate is a valuable building block in drug discovery, combining these features to enable the synthesis of a diverse range of complex molecules. This application note details a proposed one-pot synthesis for this key intermediate, designed for efficiency and practicality in a research and drug development setting.
Reaction Principle: A Sequential One-Pot Approach
The synthesis of this compound can be efficiently achieved through a one-pot, two-step sequence starting from methyl indole-5-carboxylate. This strategy involves the initial N-tosylation of the indole, followed by the regioselective iodination at the C3 position without the need for isolation of the intermediate. This approach minimizes waste, reduces reaction time, and simplifies the overall synthetic process.
The proposed reaction proceeds as follows:
-
N-Tosylation: The indole nitrogen of methyl indole-5-carboxylate is deprotonated by a suitable base to form the corresponding indolide anion. This nucleophilic anion then reacts with p-toluenesulfonyl chloride (TsCl) to yield methyl 1-tosyl-1H-indole-5-carboxylate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
-
C3-Iodination: Following the completion of the N-tosylation, an electrophilic iodinating agent is introduced directly into the reaction mixture. The electron-rich C3 position of the N-tosylated indole readily undergoes electrophilic substitution to afford the desired this compound.[5]
This one-pot protocol is designed to be a self-validating system, where the successful formation of the N-tosylated intermediate in the first step sets the stage for the highly regioselective iodination in the second step.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl indole-5-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
N-Iodosuccinimide (NIS)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add methyl indole-5-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous THF (10 mL per mmol of substrate) to the flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
N-Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
C3-Iodination: Once the N-tosylation is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Add N-iodosuccinimide (1.2 eq) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Data Summary and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Material | Methyl indole-5-carboxylate | Commercially available. |
| Key Reagents | NaH, TsCl, NIS | Ensure anhydrous conditions for NaH and THF. |
| Solvent | Anhydrous THF | Other aprotic solvents like DMF could be explored. |
| Reaction Temperature | 0 °C to Room Temperature | Careful temperature control is important for selectivity. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion of each step. |
| Expected Yield | 70-85% | Yields are dependent on reaction scale and purity of reagents. |
| Purification Method | Flash Column Chromatography | Gradient elution with Hexanes/Ethyl Acetate is recommended. |
| Final Product | White to off-white solid | Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Causality Behind Experimental Choices
-
Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the N-tosylation to completion. Milder bases like triethylamine or potassium carbonate could also be considered, potentially requiring longer reaction times or heating.
-
Choice of Iodinating Agent (NIS): N-Iodosuccinimide is a mild and convenient source of electrophilic iodine.[6] It is generally preferred over molecular iodine (I₂) for its ease of handling and higher reactivity in many cases.[7]
-
Solvent (Anhydrous THF): THF is an excellent aprotic solvent for this reaction sequence, as it is compatible with sodium hydride and effectively solvates the intermediates. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and potential side reactions.
-
One-Pot Sequence: Performing the N-tosylation and C3-iodination in a single pot without isolating the N-tosylated intermediate significantly improves the efficiency of the synthesis. The N-tosyl group is stable to the conditions of the subsequent iodination step.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through careful reaction monitoring. The disappearance of the starting methyl indole-5-carboxylate and the appearance of a new, less polar spot on TLC will confirm the completion of the N-tosylation. The subsequent disappearance of this intermediate spot and the formation of the final product spot upon addition of NIS will validate the success of the iodination step. The high regioselectivity of the C3-iodination on the electron-rich N-tosylated indole ensures the formation of the desired product as the major isomer.
References
- One-Pot Synthesis of N-Functionalized Indoles through a Three-Step Tandem Process. Org. Chem. Front.2023, 10, 1759–1766.
- Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Adv.2021, 11, 28415-28420.
- One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Chem. Asian J.2019, 14, 3219-3222.
- One-Pot Synthesis of Highly Functionalized Indole in Choline Chloride/Oxalic Acid as a Deep Eutectic Solvent. Polycycl.
- One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc2020, vi, 213-224.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein J. Org. Chem.2016, 12, 2686–2694.
- Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Org. Lett.2004, 6, 1037-1040.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem.2005, 70, 10687-10690.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. J. Org. Chem.2005, 70, 10687-10690.
- Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Org. Lett.2004, 6, 1037-1040.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega2022, 7, 38505–38511.
- Regioselective C5−H Direct Iodination of Indoles. Eur. J. Org. Chem.2019, 170-275.
- Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect2021, 6, 11621-11640.
- Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
- A Convenient Iodination of Indoles and Derivatives. Tetrahedron Lett.2003, 44, 3863-3865.
- Iodine-mediated one-pot synthesis of indoles and 3-dimethylaminoindoles via annulation of enaminones. Arkivoc2011, viii, 179-191.
- A Convenient Iodination of Indoles and Derivatives.
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules2022, 27, 1378.
- Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
- Carbonylative synthesis and functionalization of indoles. Beilstein J. Org. Chem.2024, 20, 87.
- Enantioselective Catalytic Synthesis of N-alkyl
- One-Pot Stereoselective Synthesis of anti 3-Alkyl and 3-Aryl-N-p-tosyl-aziridine-2-ketones and 3-Aryl-N-p-tosyl-aziridine-2-carboxyl
Sources
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- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
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- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic C3-Functionalization of Indoles via N-Tosyl Protection
Introduction: Navigating the Reactivity of the Indole Nucleus
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The inherent electronic properties of the indole ring system present a unique synthetic challenge and opportunity. The pyrrole moiety is exceptionally electron-rich, rendering the C3 position highly nucleophilic and susceptible to electrophilic attack—approximately 10¹³ times more reactive than benzene.[3] While this intrinsic reactivity is a powerful tool for direct C3-functionalization, it can also lead to undesired side reactions, including polymerization or reactions at the indole nitrogen.[4]
To orchestrate complex synthetic sequences and ensure regiochemical control, protection of the indole nitrogen is often a mandatory first step. The p-toluenesulfonyl (tosyl) group is a widely employed protecting group for this purpose. Its strong electron-withdrawing nature significantly attenuates the nucleophilicity of the indole nitrogen and the pyrrole ring, enhancing stability towards acids and various reagents.[5] However, this stability comes at a cost; the N-S bond is robust, often requiring stringent conditions for its removal.[5][6]
This guide provides a comprehensive overview of the strategic use of N-tosyl protection to facilitate the functionalization of the indole C3 position. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and offer troubleshooting insights gleaned from practical application.
Part 1: The Role and Application of N-Tosyl Protection
The primary function of the tosyl group is to serve as a robust, electron-withdrawing shield for the indole nitrogen. This protection is typically achieved by treating the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Protocol 1: N-Tosylation of Indole
This protocol describes a standard procedure for the protection of the indole nitrogen using tosyl chloride and sodium hydride.
Materials:
-
Indole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole anion will form.
-
Add a solution of p-toluenesulfonyl chloride in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the N-tosylindole.
Workflow for N-Tosyl Protection of Indole
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Protocol 2: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole
This protocol provides a method for the C3-acylation of N-tosylindole (or more generally, N-phenylsulfonylindole). [7] Materials:
-
1-(Phenylsulfonyl)indole (1.0 eq)
-
Acyl chloride (e.g., Acetyl Chloride) (1.5 eq)
-
Lewis Acid (e.g., SnCl₄ or AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice water, 1M HCl, Saturated NaHCO₃ solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve 1-(phenylsulfonyl)indole in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., SnCl₄) dropwise. Stir for 15 minutes.
-
Add the acyl chloride dropwise.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring progress by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, pour the reaction mixture slowly into a vigorously stirred beaker of ice water.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to afford the 3-acyl-1-(phenylsulfonyl)indole.
| Acylating Agent | Lewis Acid | Typical Yield | Reference |
| Acetyl chloride | AlCl₃ | High | [8] |
| Propionyl chloride | SnCl₄ | Good-High | [7] |
| Acetic anhydride | Y(OTf)₃ | High | [9] |
Strategy B: Metal-Catalyzed Cross-Coupling
For functionalities that cannot be introduced via electrophilic substitution, a powerful alternative is the metal-catalyzed cross-coupling of a 3-halo-N-tosylindole. This multi-step approach first involves the selective halogenation of the C3 position, followed by a reaction such as a Heck or Suzuki coupling. The N-tosyl group is stable under these conditions and its electron-withdrawing nature can be beneficial.
Protocol 3: C3-Alkenylation via Iodination and Heck Coupling
This two-step protocol outlines the C3-iodination followed by a palladium-catalyzed Heck reaction to introduce an alkene at the C3 position.
Step 1: C3-Iodination
-
Dissolve N-tosylindole (1.0 eq) in anhydrous DMF.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1-3 hours in the dark. Monitor by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography to yield 3-iodo-N-tosylindole.
Step 2: Heck Cross-Coupling
-
To a reaction vessel, add 3-iodo-N-tosylindole (1.0 eq), an alkene (e.g., butyl acrylate, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). [10]2. Add a suitable anhydrous solvent (e.g., 1,4-dioxane or DMF).
-
Degas the mixture (e.g., by bubbling argon through it for 15 minutes).
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Workflow for C3-Functionalization via Cross-Coupling
Caption: A two-step strategy for C3-alkenylation.
Part 3: Deprotection of the N-Tosyl Group
The removal of the robust tosyl group is a critical final step. The choice of deprotection method is dictated by the functional groups present in the molecule. Harsh conditions can lead to decomposition, while milder methods offer broader compatibility. [5][11]
| Method | Reagents | Conditions | Pros | Cons |
|---|---|---|---|---|
| Strong Base | KOH or NaOH | Refluxing EtOH or THF/H₂O | Inexpensive reagents | Harsh, not suitable for base-sensitive groups |
| Mild Base | Cs₂CO₃ | THF/MeOH, RT to Reflux | Very mild, high yielding | More expensive base, potential for N-methylation |
| Reductive | Mg/MeOH | Reflux | Effective | Limited functional group tolerance (e.g., esters) |
| Nucleophilic | Thiophenol, K₂CO₃ | DMF, Heat | Effective | Odor of thiols, purification challenges |
Protocol 4: Mild N-Detosylation using Cesium Carbonate
This method is highly effective for a wide range of substrates, especially those bearing electron-withdrawing groups, and avoids the harshness of traditional strong base hydrolysis. [11] Materials:
-
N-Tosylindole derivative (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-tosylindole derivative in a mixture of THF and MeOH (typically 2:1 v/v) at room temperature.
-
Add cesium carbonate to the solution. The mixture will become a suspension.
-
Stir vigorously at ambient temperature. For less reactive substrates, gentle heating (reflux) may be required.
-
Monitor the reaction by TLC. Reaction times can range from 2 to 24 hours.
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the solvents.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the deprotected NH-indole.
Troubleshooting N-Detosylation
-
Problem: Incomplete reaction with Cs₂CO₃.
-
Possible Cause: Insufficient reactivity of the substrate.
-
Solution: Gently heat the reaction mixture to reflux. Ensure the Cs₂CO₃ is of good quality and used in sufficient excess (3 equivalents is typical). [11]* Problem: Formation of an N-methylated side product.
-
Possible Cause: Methanol can act as a methylating agent under these basic conditions. [5] * Solution: Switch the alcohol co-solvent from methanol to ethanol or isopropanol to prevent this side reaction. [5]* Problem: Decomposition under strong base (KOH/refluxing EtOH).
-
Possible Cause: The substrate contains functional groups that are not stable to harsh basic conditions and high temperatures.
-
Solution: Switch to a milder method, such as the Cs₂CO₃ protocol described above. [5][11]
-
Conclusion
The N-tosyl group is a powerful tool in the synthetic chemist's arsenal for managing the reactivity of the indole nucleus. By temporarily masking the indole nitrogen, it provides the stability needed to perform a variety of transformations, most notably at the electron-rich C3 position. While its installation is straightforward, the primary challenge lies in its cleavage. However, with modern, milder deprotection protocols, such as the use of cesium carbonate, the utility of the tosyl group has been significantly expanded. The strategic application of N-tosyl protection, C3-functionalization, and subsequent deprotection enables the efficient and controlled synthesis of complex indole derivatives for research, drug discovery, and materials science.
References
-
Maji, B. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from [Link]
-
Gogoi, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. DOI: 10.1021/acs.joc.2c00713. Retrieved from [Link]
-
(2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. DOI: 10.1021/acsomega.2c03754. Retrieved from [Link]
-
(n.d.). Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole. ResearchGate. Retrieved from [Link]
-
Kaur, H., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. DOI: 10.1039/D0RA09133B. Retrieved from [Link]
-
(n.d.). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. ACS Publications. Retrieved from [Link]
-
Gogoi, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c00713. Retrieved from [Link]
-
(2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. Retrieved from [Link]
-
(n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Retrieved from [Link]
-
Gogoi, A., et al. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. ACS Publications. Retrieved from [Link]
-
Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. ACS Publications. DOI: 10.1021/op800062y. Retrieved from [Link]
-
(n.d.). Palladium(II)-Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines. ResearchGate. Retrieved from [Link]
-
Widen, J. C., et al. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. NIH Public Access. DOI: 10.1021/jm901844q. Retrieved from [Link]
-
(n.d.). Transition Metal-Free Pathways for C-3 Functionalization of Indole. ResearchGate. Retrieved from [Link]
-
(n.d.). C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. RSC Publishing. Retrieved from [Link]
-
(n.d.). Electrophilic Substitution Reactions of Indoles. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2022). Palladium-Catalyzed Intramolecular Heck Dearomative Alkenylation of Indoles with N-Tosylhydrazones. PubMed. DOI: 10.1021/acs.joc.2c01334. Retrieved from [Link]
-
(n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
(2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. DOI: 10.3390/catal12020215. Retrieved from [Link]
-
Wang, H., et al. (2018). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH Public Access. DOI: 10.1021/acs.orglett.8b01625. Retrieved from [Link]
-
(n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ResearchGate. Retrieved from [Link]
-
Nagarajan, R., & Perumal, P. T. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. DOI: 10.1021/ol0157982. Retrieved from [Link]
-
Jones, G. B., & Chapman, B. J. (n.d.). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. ACS Publications. Retrieved from [Link]
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Organic Chemistry (2021, August 26). Adding Tosylate Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Scinapse. Retrieved from [Link]
-
Pi, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. DOI: 10.1021/acs.accounts.1c00077. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Intramolecular Heck Dearomative Alkenylation of Indoles with N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing de-tosylation during Suzuki coupling of iodoindoles
Executive Summary: The "Base Dilemma"
The Suzuki-Miyaura coupling of N-tosyl iodoindoles presents a specific chemoselectivity challenge. The reaction requires a base to activate the boronic acid (forming the reactive boronate species), but that same base—if too strong or used in the wrong solvent—attacks the sulfonyl group, leading to premature N-deprotection.
The Failure Mode: Premature cleavage of the Tosyl (Ts) group exposes the free indole N-H. This free amine can coordinate to the Palladium catalyst, poisoning it and stalling the reaction. Furthermore, the resulting free indole is electron-rich and prone to oxidative polymerization or side reactions at C2/C3.
The Solution Strategy:
Success relies on a "Goldilocks" approach: using a base strong enough to activate the boron species (
Diagnostic Flowchart
Use this decision tree to diagnose the root cause of de-tosylation in your current setup.
Caption: Diagnostic logic for identifying the chemical driver of N-sulfonyl cleavage.
Technical Troubleshooting (FAQs)
Q1: Why is the Tosyl group falling off even with Carbonate bases?
Technical Insight: The culprit is likely your solvent system.
While
-
Fix: Switch to an aprotic solvent system (Dioxane, Toluene, or DME) and strictly control water content (see Protocol A). Avoid MeOH entirely.
Q2: I switched to anhydrous conditions, but the coupling stopped working. Why?
Technical Insight: The "Boron Activation" requirement.
Suzuki coupling generally requires some water. The base (e.g.,
-
Fix: Use a "Controlled Biphasic" system. A 4:1 or 10:1 ratio of Organic Solvent:Water provides enough water for boron activation but keeps the bulk concentration low enough to retard hydrolysis of the Tosyl group.
Q3: Is there a catalyst that prevents de-tosylation?
Technical Insight: Indirect prevention via kinetic acceleration. No catalyst actively "protects" the group, but highly active catalysts reduce the time and temperature required for coupling. De-tosylation is time-dependent.
-
Recommendation: Move away from "lazy" catalysts like
. Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ) or Pd(dppf)Cl2 . These can often drive the reaction to completion at 60°C in 1-2 hours, whereas tetrakis might require 100°C overnight (guaranteeing deprotection).
Q4: K3PO4 vs. Na2CO3 – Which is better for N-Ts Indoles?
Technical Insight:
Optimized Experimental Protocols
Protocol A: The "Standard" Robust Method (Start Here)
Best for: General screening, stable substrates.
-
Reagents:
-
N-Tosyl-3-iodoindole (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Charge solids into a vial.
-
Add degassed solvents.
-
Heat to 60-80°C (Do not exceed 80°C initially).
-
Monitor by LCMS at 1 hour. Stop immediately upon consumption of starting material.
-
Protocol B: The "High Sensitivity" Method
Best for: Substrates where N-Ts cleavage is observed even at 80°C.
-
Reagents:
-
N-Tosyl-3-iodoindole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (1-3 mol%)
-
Base:
(Solid, 2.0 equiv) -
Solvent: Toluene (Anhydrous) or THF / Water (10:1 ratio)
-
-
Procedure:
-
This system utilizes a highly active catalyst to permit lower temperatures.
-
Heat to 40-50°C .
-
The bulky XPhos ligand facilitates rapid oxidative addition and transmetallation even at mild temperatures, outcompeting the hydrolysis rate.
-
Comparative Data: Base & Solvent Effects
The following table summarizes the stability risk of the N-Tosyl group under common Suzuki conditions (1H-indole-1-sulfonyl moiety).
| Base | Solvent System | Temperature | Risk of De-tosylation | Reaction Efficiency |
| NaOH / KOH | MeOH / Water | 60°C+ | Critical (High) | High (but product degrades) |
| Na2CO3 | EtOH / Water | 80°C | High | Good |
| Cs2CO3 | DMF / Water | 100°C | High | Excellent |
| K3PO4 | Dioxane / Water (4:1) | 80°C | Low | Excellent (Preferred) |
| K3PO4 | Toluene / Water (10:1) | 60°C | Minimal | Good (Requires active Cat.) |
| Et3N / DIPEA | DMF | 100°C | Low | Poor (Base too weak for Boron) |
References
-
BenchChem Technical Support. Application Notes and Protocols for N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki-Miyaura Coupling.
-
So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Journal of Organic Chemistry.[1]
-
Li, H., et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews. (Context on Sulfonyl stability).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.
-
Miyazaki, T., et al. (2017). Facile synthesis of indoles by K2CO3 catalyzed cyclization... (Demonstrating K2CO3 can cleave Ts in protic media).
Sources
Technical Support Center: Optimizing 3-Iodination of Methyl Indole-5-Carboxylate
Topic: High-Yield Synthesis of Methyl 3-iodoindole-5-carboxylate Ticket ID: IND-IOD-05-OPT Assigned Specialist: Senior Application Scientist Status: Active Guide
Executive Summary
The iodination of methyl indole-5-carboxylate at the C3 position is a critical intermediate step in the synthesis of pharmaceutical scaffolds. Unlike unsubstituted indole, the presence of the electron-withdrawing ester group at the C5 position deactivates the indole ring, reducing nucleophilicity at C3. This often leads to sluggish reaction rates, incomplete conversion, or the formation of N-iodinated byproducts.
This guide provides a validated protocol and troubleshooting framework to maximize yield (>85%) and purity, focusing on the use of N-Iodosuccinimide (NIS) as the superior iodinating agent over elemental iodine (
Module 1: Critical Reagent Selection (FAQ)
Q1: Why is NIS recommended over elemental Iodine ( ) for this specific substrate?
A: While elemental iodine (
-
Ester Stability: The basic conditions required for
iodination (KOH/NaOH) pose a high risk of hydrolyzing the methyl ester at C5 to the carboxylic acid (saponification). -
Atom Economy & Cleanup:
requires a large excess and generates significant iodide waste. NIS allows for precise stoichiometry (1.05–1.1 equiv). -
Regiocontrol: NIS provides a controlled source of iodonium ions (
), favoring C3 substitution over N-iodination, which is reversible but troublesome in basic media.
Q2: Does the C5-ester group affect the reaction time?
A: Yes. The methyl ester is an Electron-Withdrawing Group (EWG). It pulls electron density from the pyrrole ring, making the C3 position less nucleophilic compared to indole or 5-methoxyindole.
-
Implication: You must allow longer reaction times (2–4 hours vs. 30 mins) or use a more polar solvent (DMF/MeCN) to stabilize the transition state compared to standard indole protocols.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of methyl 3-iodoindole-5-carboxylate on a gram scale. Target Yield: 85–92% Purity: >98% (HPLC)
Reagents & Materials
-
Substrate: Methyl indole-5-carboxylate (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv) - Recrystallize from dioxane/CCl4 if solid is yellow/brown (decomposed).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for solubility of the ester.
-
Quench: 10% Aqueous Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl indole-5-carboxylate (1.0 g, 5.7 mmol) in DMF (10 mL, 0.5 M concentration). Ensure complete dissolution; the ester can be sparingly soluble in non-polar solvents.
-
Addition : Cool the solution to 0°C in an ice bath. Add NIS (1.41 g, 6.27 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Technical Note: Adding NIS slowly prevents a high local concentration of
, reducing the risk of over-iodination (though rare with this deactivated substrate).
-
-
Reaction : Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 3–5 hours .
-
Monitoring: Check via TLC (30% EtOAc/Hexane). The product usually has a lower
than the starting material. Look for the disappearance of the starting indole.
-
-
Quench & Workup :
-
Pour the reaction mixture into ice-cold water (100 mL) containing 10% sodium thiosulfate (20 mL).
-
Observation: A precipitate should form immediately. The thiosulfate removes any unreacted iodine (yellow/brown color disappears).
-
-
Isolation :
-
Method A (Precipitation - Preferred): Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.
-
Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x), dry over
, and concentrate.
-
-
Purification : If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion due to ring deactivation. | Increase Time/Temp: Extend reaction time to 12h or warm to 35°C. Do not exceed 50°C to avoid decomposition. |
| Starting Material Remains | Old/Decomposed NIS. | Reagent Quality: NIS degrades to succinimide and |
| Product is Red/Brown | Trapped Iodine ( | Improved Wash: The product is likely pure but contaminated with trace iodine. Wash the solid with cold 10% sodium thiosulfate solution. |
| N-Iodination Observed | Basic impurities or wrong solvent. | Solvent Switch: Ensure DMF is neutral. If N-iodination persists, switch to Acetone/DCM. N-iodo products are often unstable; mild acid wash can revert them. |
| Ester Hydrolysis | Presence of strong base or water at high temp. | Avoid Base: Ensure no hydroxide bases (KOH/NaOH) are used. Maintain neutral conditions. |
Module 4: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points for optimization.
Caption: Mechanistic pathway for the NIS-mediated iodination of electron-deficient indoles, highlighting the thermodynamic preference for C3 substitution.
Module 5: Data Comparison (Reagent Efficacy)
Comparison of iodination methods for electron-deficient indoles (based on general literature trends for 5-substituted indoles).
| Parameter | NIS / DMF (Recommended) | ICl (Iodine Monochloride) | |
| Typical Yield | 85 - 95% | 60 - 75% | 70 - 80% |
| Regioselectivity | Excellent (C3) | Moderate (Risk of N-Iodo) | Good (Risk of over-iodination) |
| Functional Group Tolerance | High (Ester safe) | Low (Ester hydrolysis risk) | Moderate (Acidic) |
| Purification | Simple (Precipitation) | Complex (Extraction req.) | Moderate |
References
-
Ledermann, N., Moubsit, A., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.[1][2] Beilstein Journal of Organic Chemistry, 19, 1379–1385. Link
-
Li, Y.-L., Li, J., Ma, A.-L., Huang, Y.-N., & Deng, J. (2015).[3][4] Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation/Aromatization.[3][4] The Journal of Organic Chemistry, 80(8), 3841–3851. Link
-
Apel, C., et al. (2019).[5] Regioselective C5−H Direct Iodination of Indoles. Organic Chemistry Frontiers. (Contextual reference for substituent effects). Link
-
BenchChem Technical Support. (2025). Managing Regioselectivity in the Iodination of Imidazole and Indole Derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation/Aromatization [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Tosyl Group Removal from 3-Substituted Indole-5-Carboxylates
Welcome to the technical support center for the deprotection of N-tosyl-3-substituted indole-5-carboxylates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating this challenging synthetic transformation. The robust nature of the N-S bond in N-tosyl indoles, coupled with the electronic effects of substituents, often requires carefully optimized conditions for successful deprotection.[1]
Introduction: The Challenge of N-Tosyl Deprotection
The p-toluenesulfonyl (tosyl) group is a widely used protecting group for the indole nitrogen due to its stability and its ability to facilitate C-2 lithiation. However, its removal can be notoriously difficult, often necessitating harsh reaction conditions that may not be compatible with other functional groups present in the molecule.[1] The presence of an electron-withdrawing carboxylate group at the 5-position and a variable substituent at the 3-position on the indole ring adds layers of complexity to this deprotection step. This guide is designed to help you overcome these specific challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the N-detosylation of 3-substituted indole-5-carboxylates in a question-and-answer format.
Issue 1: Incomplete or No Reaction
-
Question: I am observing very slow or no conversion of my N-tosyl indole to the deprotected product, even after extended reaction times. What could be the cause and how can I resolve it?
-
Answer: Incomplete deprotection is a frequent issue, often stemming from the high stability of the N-S bond.[1] The electron-withdrawing nature of the 5-carboxylate group can further deactivate the system towards certain deprotection methods.
-
Potential Cause 1: Insufficiently Strong Reagents or Harsh Conditions. Standard basic hydrolysis with reagents like NaOH or KOH in alcohol at reflux might be too harsh, leading to decomposition rather than the desired reaction.[1]
-
Solution 1: Switch to a Milder, More Effective Basic Method. Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol is a mild and often highly effective method for N-detosylation of indoles, particularly those with electron-withdrawing groups.[2][3] Typically, using 3 equivalents of Cs₂CO₃ is recommended for optimal results.[1][2]
-
Potential Cause 2: Steric Hindrance. The substituent at the 3-position might be sterically hindering the approach of the reagent to the nitrogen atom.
-
Solution 2: Employ Reductive Cleavage. Reductive methods can be less sensitive to steric hindrance. A common and effective method is using magnesium turnings in methanol (Mg/MeOH).[4] This system acts as a convenient and economical reducing agent for desulfonylation.
-
Issue 2: Ester Hydrolysis (Saponification) as a Side Reaction
-
Question: My primary goal is to remove the N-tosyl group, but I am also observing the hydrolysis of my carboxylate ester to the corresponding carboxylic acid. How can I selectively deprotect the nitrogen without affecting the ester?
-
Answer: The basic conditions often used for N-tosyl deprotection can readily hydrolyze ester functional groups. The key is to use conditions that are sufficiently nucleophilic to cleave the N-S bond but not basic enough to promote saponification.
-
Potential Cause: Use of Strong Aqueous Bases. Reagents like NaOH or KOH in the presence of water, especially at elevated temperatures, are prime conditions for ester hydrolysis.
-
Solution 1: Anhydrous or Non-Aqueous Conditions.
-
TBAF in THF: Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF can be an effective method for N-tosyl deprotection.[1][3] The reaction is typically run at room temperature or with gentle heating.
-
Mg/MeOH: The reductive cleavage with magnesium in methanol is performed under non-hydrolytic conditions and is generally compatible with ester groups.[4][5]
-
-
Solution 2: Change of Solvent in Basic Methods. If using a base like Cs₂CO₃, switching the alcohol co-solvent can sometimes mitigate side reactions. For instance, using ethanol or isopropanol instead of methanol can be beneficial.[1][2] In some cases, deprotection of a related system was carried out in THF-EtOH to avoid trans-esterification.[2]
-
Issue 3: Decomposition of Starting Material or Product
-
Question: Under my current deprotection conditions, I am seeing significant decomposition of my indole derivative, leading to a complex mixture and low yield. What are the likely causes and what alternative methods should I consider?
-
Answer: Indole rings can be sensitive to harsh reaction conditions, particularly strong bases at high temperatures.[1]
-
Potential Cause: Excessively Harsh Conditions. Refluxing in strong bases like KOH in ethanol is a common culprit for decomposition.[1]
-
Solution 1: Milder Basic Conditions. As mentioned previously, Cs₂CO₃ in THF/MeOH at room temperature or gentle reflux is a much milder alternative.[2][6]
-
Solution 2: Nucleophilic Cleavage with Thiolates. A very mild and efficient method involves nucleophilic cleavage using thioglycolic acid and lithium hydroxide in DMF at ambient temperature.[2][3] This method is often compatible with a wide range of functional groups.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the N-tosyl group so difficult to remove from indoles?
-
Q2: How does the 5-carboxylate group affect the deprotection?
-
An electron-withdrawing group like a carboxylate at the 5-position generally facilitates nucleophilic attack on the sulfonyl group, which can make the deprotection easier under certain basic or nucleophilic conditions.[2]
-
-
Q3: Can I use Mg/MeOH for other N-sulfonyl groups?
-
Q4: I have a base-sensitive group elsewhere in my molecule. What is the best method to use?
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Basic Hydrolysis | KOH or NaOH, EtOH or MeOH, Reflux | Inexpensive reagents. | Often too harsh, leading to decomposition and ester hydrolysis.[1] |
| Mild Basic Hydrolysis | Cs₂CO₃, THF/MeOH, RT to Reflux | Mild and effective for many substrates, including those with electron-withdrawing groups.[2] | Can be slow for some substrates; potential for N-methylation with methanol.[1] |
| Reductive Cleavage | Mg, MeOH, Reflux | Good for sterically hindered and base-sensitive substrates; generally compatible with esters.[1] | Not compatible with reducible functional groups (e.g., nitro, some alkenes). |
| Nucleophilic Cleavage | TBAF, Anhydrous THF, RT to Reflux | Anhydrous conditions, good for avoiding ester hydrolysis. | Can be slow; requires anhydrous conditions.[1] |
| Nucleophilic Cleavage | Thioglycolic acid, LiOH, DMF, RT | Very mild and efficient. | Use of thiols can be an issue for some downstream applications.[2] |
Experimental Protocols
Protocol 1: N-Tosyl Deprotection using Cesium Carbonate
This protocol is adapted from a mild and efficient method for the deprotection of N-tosylated indoles.[2][6]
-
Dissolve the N-tosyl-3-substituted indole-5-carboxylate (1.0 equiv) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Tosyl Deprotection using Magnesium in Methanol
This reductive cleavage method is particularly useful for base-sensitive substrates.
-
To a stirred suspension of magnesium turnings (5.0 equiv) in anhydrous methanol, add the N-tosyl-3-substituted indole-5-carboxylate (1.0 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.[1]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate to remove most of the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Workflow for N-Tosyl Deprotection
Caption: Troubleshooting Decision Tree for N-Tosyl Deprotection.
General Reaction Scheme
Caption: General Deprotection of N-Tosyl-3-substituted Indole-5-carboxylate.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. N-tosyl deprotection | Sigma-Aldrich [sigmaaldrich.com]
- 13. Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides [organic-chemistry.org]
- 14. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TBAF catalyzed one-pot synthesis of allenyl-indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. echemi.com [echemi.com]
- 17. sciforum.net [sciforum.net]
- 18. researchgate.net [researchgate.net]
- 19. Total synthesis of kottamide E - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC39062D [pubs.rsc.org]
- 20. reddit.com [reddit.com]
solving solubility issues with methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
Technical Support Center: Indole-3-Carboxylate Series Subject: Troubleshooting Solubility & Reactivity for Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate Ticket ID: IND-SOL-505 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Brick Dust" Challenge
You are likely encountering difficulties with This compound because it falls into a class of compounds colloquially known in medicinal chemistry as "brick dust."
The combination of the rigid indole core, the heavy iodine atom at C3, and the bulky, lipophilic p-toluenesulfonyl (Tosyl) group at N1 creates a perfect storm for solubility issues. The crystal lattice energy is high due to efficient
This guide addresses the three critical bottlenecks: Dissolution , Reaction Optimization (Suzuki/Sonogashira) , and Purification .
Module 1: Solubility & Solvent Selection
User Question: "I cannot get the starting material to dissolve in Methanol or Ethanol for my reaction. What should I use?"
Technical Insight: Do not use simple alcohols. The Tosyl group renders the molecule highly lipophilic, while the ester provides minimal polarity. In alcohols, this compound will likely form a suspension, leading to heterogeneous reaction kinetics and poor yields.
Solubility Profile & Recommendations
| Solvent Class | Solvent | Solubility Rating | Application Note |
| Protic Polar | Methanol, Ethanol, Water | Insoluble | Avoid. Will cause precipitation. Risk of transesterification or detosylation with base. |
| Aprotic Polar | DMSO, DMF, DMAc | High | Ideal for stock solutions and high-temp reactions. Hard to remove during workup. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent for transfer and solubilization. Poor for high-temp Pd-couplings (low boiling point). |
| Ethers | THF, 1,4-Dioxane | Moderate to Good | Good compromise. THF is excellent for solubilizing, but may require heating. |
| Hydrocarbons | Hexanes, Pentane | Insoluble | Used as an antisolvent to crash out the product during purification. |
Actionable Protocol: The "Co-Solvent" Switch If your standard protocol calls for Ethanol/Water, switch to a THF/Water or Dioxane/Water system.
-
Dissolve the indole completely in the organic solvent (THF/Dioxane) first.
-
Heat to 40°C.
-
Add the aqueous base/buffer slowly dropwise. If cloudiness persists, add more organic solvent until clear.
Module 2: Reaction Optimization (Cross-Coupling)
User Question: "My Suzuki coupling failed. The reaction turned black/grey, and I recovered unreacted starting material. Is the Iodine unreactive?"
Technical Insight:
The C3-Iodine is highly reactive. The failure is likely due to phase separation . If the lipophilic indole precipitates when the aqueous base (e.g.,
Critical Warning: Stability vs. Reactivity
-
Risk: The N-Tosyl group is labile to strong nucleophiles (alkoxides).
-
Avoid:
or in Methanol. This will remove the Tosyl group before the cross-coupling occurs [1]. -
Use: Inorganic bases (
, ) in a biphasic system or anhydrous bases in Toluene.
Workflow Visualization: Coupling Decision Tree
Caption: Decision matrix for selecting the correct solvent system based on substrate solubility limits.
Recommended Protocol: The "Anhydrous" Suzuki
For highly lipophilic substrates where aqueous bases cause precipitation:
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide).
-
Base: Solid Cesium Carbonate (
) or Potassium Phosphate ( ). Note: Solid base acts as a slow-release mechanism. -
Catalyst:
(robust) or + XPhos (for difficult cases). -
Temp: 80–100°C.
-
Why this works: The reaction remains homogeneous. The solid base slowly neutralizes the acid without requiring an aqueous phase that crashes out your starting material.
Module 3: Purification & Workup
User Question: "The compound trails on the silica column, and I'm losing mass. How do I purify this?"
Technical Insight: Lipophilic indoles often streak on silica gel because they are poorly soluble in the mobile phase (Hexanes) but interact strongly with the silica surface. Additionally, dissolving the crude mixture in DCM and trying to load it onto a column often leads to the compound crystallizing at the top of the column as the DCM evaporates, blocking flow.
The Solution: Solid Loading (Dry Loading)
Never wet-load this compound using DCM.
Step-by-Step Protocol:
-
Dissolve your crude reaction mixture in the minimum amount of DCM or Acetone.
-
Add Celite 545 or silica gel (approx. 5x the weight of your crude mass) to the flask.
-
Rotary evaporate the mixture to dryness. You will be left with a free-flowing powder (the compound adsorbed onto the solid support).
-
Pour this powder on top of your pre-packed silica column.
-
Elute with a gradient of Hexanes -> EtOAc .
Purification Workflow
Caption: Comparison of loading techniques. Solid loading prevents column clogging common with lipophilic indoles.
FAQ: Frequently Asked Questions
Q: Can I remove the Tosyl group after my cross-coupling?
A: Yes. This is the preferred pathway. After the Suzuki/Sonogashira coupling, treat the product with
Q: I see a new spot on TLC that is very polar. What is it?
A: If you used aqueous base, you may have hydrolyzed the methyl ester at C5 to the carboxylic acid. This is common at high temperatures (
-
Fix: Use mild bases (
) or switch to the anhydrous conditions described in Module 2.
Q: Can I use microwave irradiation? A: Yes, microwave heating is excellent for this substrate as it allows you to superheat solvents like THF above their boiling point, maintaining solubility while accelerating the reaction rate.
References
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[1] Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[1][2] The Journal of Organic Chemistry, 73(19), 7731–7734.
-
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[3] Tetrahedron Letters, 47(36), 6425-6427.
-
Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General reference for Indole Reactivity).
Sources
- 1. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 2. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing homocoupling side reactions in 3-iodoindole cross-coupling
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address a persistent challenge in palladium-catalyzed cross-coupling reactions involving 3-iodoindoles: the formation of homocoupling side products. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Isolating and Resolving Homocoupling Issues
Homocoupling, the undesired dimerization of your starting materials, can significantly reduce your yield and complicate purification. This guide will walk you through a systematic approach to identifying the root cause of homocoupling and implementing effective solutions.
Q1: I'm observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid derivative in a Suzuki coupling with 3-iodoindole. What's the most likely cause and how can I fix it?
A1: The homocoupling of boronic acids in Suzuki reactions is a common issue, often exacerbated by the presence of oxygen.[1][2] The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Here’s a troubleshooting workflow to address this:
Initial Steps:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a primary culprit in promoting boronic acid homocoupling.[1][2]
-
Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Assemble your reaction under a positive pressure of an inert gas.
-
-
Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step.[3][4] Inefficient reduction can leave residual Pd(II), which can drive homocoupling.[2]
-
Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Alternatively, modern, well-defined precatalysts like the Buchwald G3 palladacycles are designed for efficient in-situ generation of the active Pd(0) catalyst and can minimize issues related to catalyst activation.[5]
-
Advanced Troubleshooting:
-
Optimize the Base: The choice of base can influence the rate of transmetalation versus competing side reactions.
-
Try switching to a weaker base, such as K₂CO₃ or K₃PO₄, which can sometimes suppress homocoupling.[6]
-
-
Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can help maintain a low concentration of the boronic acid in the reaction mixture at any given time, disfavoring the homocoupling pathway.
-
Adjust Stoichiometry: Using a slight excess of the 3-iodoindole can help to ensure that the oxidative addition product is readily available to react with the boronic acid, outcompeting the homocoupling reaction.
Q2: In my Sonogashira coupling of a terminal alkyne with 3-iodoindole, I'm getting a significant amount of the symmetrical 1,3-diyne byproduct. How can I promote the desired cross-coupling over this Glaser-Hay homocoupling?
A2: The copper-catalyzed homocoupling of terminal alkynes, known as the Glaser-Hay coupling, is a well-known side reaction in Sonogashira couplings.[7][8][9][10][11] This reaction is promoted by the copper(I) co-catalyst and an oxidant, which is often atmospheric oxygen.[9][10]
Key Strategies to Minimize Alkyne Homocoupling:
-
Rigorous Exclusion of Oxygen: Similar to Suzuki reactions, oxygen can promote the oxidative homocoupling of the alkyne.[10] Maintaining a strictly anaerobic environment is crucial.
-
Optimize the Copper(I) Source and Loading:
-
Ensure you are using a high-purity copper(I) source, such as CuI.
-
Minimize the loading of the copper co-catalyst to a level that still promotes the Sonogashira reaction but disfavors the Glaser coupling.
-
-
Choice of Base and Solvent: The base and solvent can significantly impact the relative rates of the cross-coupling and homocoupling pathways.[7][9]
-
Amine bases like triethylamine or diisopropylethylamine are commonly used. Ensure they are freshly distilled and degassed. Impurities in the amine can sometimes facilitate homocoupling.
-
The choice of solvent can influence the solubility of the copper acetylide intermediates. Experiment with different solvents, such as THF or DMF, to find the optimal conditions for your specific substrates.
-
-
Consider Copper-Free Sonogashira Conditions: Several modern protocols for Sonogashira couplings have been developed that do not require a copper co-catalyst. These methods often employ specialized ligands that facilitate the transmetalation step directly from the deprotonated alkyne to the palladium center, thereby completely avoiding the Glaser-Hay side reaction.
Frequently Asked Questions (FAQs)
Q3: Can the purity of my 3-iodoindole starting material contribute to homocoupling?
A3: Yes, absolutely. The purity of all reagents is critical for the success of cross-coupling reactions.[3] Impurities in the 3-iodoindole, such as residual iodine from its synthesis, can potentially lead to the formation of I₂ in the reaction mixture. Iodine can act as an oxidant and promote homocoupling reactions. It is highly recommended to purify the 3-iodoindole by recrystallization or column chromatography before use to ensure it is free from any residual reagents or byproducts from its preparation.[12][13][14]
Q4: How does temperature affect the selectivity between cross-coupling and homocoupling?
A4: Temperature is a critical parameter that can influence the selectivity of the reaction.[15][16] In some cases, higher temperatures can lead to an increase in the rate of catalyst decomposition and the formation of palladium black, which can promote side reactions.[17] Conversely, some sluggish cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and selectivity for your specific system. Lowering the reaction temperature may help to minimize homocoupling.[6]
Q5: What is the role of the phosphine ligand in minimizing homocoupling?
A5: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) catalyst and modulating its reactivity.[3][4] Bulky, electron-rich ligands, such as the Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs), can promote the desired reductive elimination step to form the cross-coupled product over competing side reactions.[6][18] They can also help to prevent catalyst aggregation and deactivation.[4] If you are observing significant homocoupling, screening a panel of different ligands is a highly recommended strategy.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Boronic Acid Homocoupling in a Suzuki Coupling of 3-Iodoindole
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via a syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Problem: The Catalytic Cycle and Homocoupling Pathways
To better understand where homocoupling side reactions originate, it's helpful to visualize the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction. The diagrams below illustrate the desired cross-coupling pathway and the competing homocoupling side reactions.
Caption: Catalytic cycle showing desired cross-coupling and competing homocoupling.
Summary of Key Parameters and Recommended Actions
| Parameter | Potential Issue Leading to Homocoupling | Recommended Action |
| Atmosphere | Presence of oxygen | Rigorously degas solvents and maintain an inert atmosphere (Ar or N₂).[1][2][3][4] |
| Palladium Source | Inefficient reduction of Pd(II) precatalysts | Use a Pd(0) source or a well-defined precatalyst.[3][4][5] |
| Ligand | Insufficient stabilization of the catalyst; slow reductive elimination | Screen bulky, electron-rich phosphine ligands or NHCs.[6][18] |
| Base | Base-mediated decomposition or unfavorable kinetics | Screen different bases (e.g., weaker inorganic bases).[6][19] |
| Temperature | Catalyst decomposition at high temperatures | Optimize the reaction temperature; lower temperatures may be beneficial.[6][17] |
| Reagent Purity | Oxidizing impurities in starting materials | Purify all reagents, especially the 3-iodoindole, before use.[3][20] |
| Stoichiometry | Excess of the homocoupling-prone reagent | Use a slight excess of the 3-iodoindole. |
| Copper Co-catalyst (Sonogashira) | Catalyzes Glaser-Hay homocoupling | Minimize copper loading or use copper-free conditions.[7][8][9][10][11] |
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling.
-
Mendoza, C., Anderson, L., & Tresca, B. W. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv. [Link]
- SynArchive. (n.d.). Glaser-Hay Coupling.
- ResearchGate. (n.d.). Effect of temperature on cross-coupling of (1) and (2) catalyzed by the... [Diagram].
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. [Diagram].
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols.
- Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC.
- Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. (n.d.). Beilstein Journals.
- Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (n.d.). ChemRxiv.
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. synarchive.com [synarchive.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 14. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chemrxiv.org [chemrxiv.org]
stability of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate in basic conditions
Technical Support Center: Indole Scaffold Stability Guide Subject: Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate Context: Stability & Reactivity in Basic Conditions
Module 1: Chemical Profile & Stability Matrix
The Molecule: this compound is a "loaded" scaffold. It contains three distinct electrophilic sites with varying sensitivities to basic conditions. Understanding the hierarchy of reactivity is critical to preventing experimental failure.
The "Triad of Reactivity":
-
C5-Methyl Ester: The most labile site regarding hydrolysis (saponification).
-
N1-Tosyl (Sulfonamide): A protecting group that is generally robust but becomes labile in strong hydroxide bases or specific nucleophilic conditions (e.g., alkoxides).
-
C3-Iodide: Generally stable to Brønsted bases but highly sensitive to transition metals (Pd, Cu) and light (homolytic cleavage).
Stability Compatibility Matrix
Use this table to predict the fate of your starting material (SM).
| Reagent / Condition | Solvent System | C5-Ester Status | N1-Tosyl Status | C3-Iodide Status | Outcome |
| Na₂CO₃ / K₂CO₃ | DMF, Acetone, Toluene | Stable | Stable | Stable | Safe for handling/heating. |
| Na₂CO₃ (aq) | DME/Water, THF/Water | Slow Hydrolysis | Stable | Stable | Standard Suzuki conditions (monitor time). |
| Cs₂CO₃ | MeOH / THF | Transesterification | Cleaved (Rapid) | Stable | CRITICAL FAILURE: Loss of protecting group [1]. |
| LiOH / NaOH (1 eq) | THF / Water | Hydrolyzed (Acid) | Stable (Kinetic) | Stable | Chemoselective saponification possible at 0°C. |
| NaOH (Excess) | MeOH / Water | Hydrolyzed | Cleaved | Stable | Full degradation to 3-iodoindole-5-carboxylic acid. |
| Amines (Et₃N, DIPEA) | DCM, THF | Stable | Stable | Stable | Safe for workups. |
| t-BuLi / n-BuLi | THF (-78°C) | Nucleophilic Attack | Stable | Exchange (Li-I) | Lithium-Halogen Exchange (C3 reactive). |
Module 2: Diagnostic Troubleshooting (The "Why" Guide)
Issue 1: "I lost my Tosyl group during a cross-coupling reaction."
-
Diagnosis: You likely used a base that is too nucleophilic in a protic solvent, or the reaction ran too long at high temperature.
-
The Mechanism: While Tosyl is a protecting group, the indole nitrogen is electron-deficient. In the presence of methoxide (generated from Carbonate + MeOH) or strong hydroxide, the sulfonamide bond is cleaved via nucleophilic attack at the sulfur or hydrolysis.
-
The Fix: Switch from Cs₂CO₃/MeOH to K₃PO₄/Toluene (anhydrous) or Na₂CO₃/DME (mild aqueous). Avoid alcohols as co-solvents if using Cesium bases.
Issue 2: "My product is a mixture of Ester and Carboxylic Acid."
-
Diagnosis: Unintentional saponification.
-
The Cause: Even mild bases like Carbonates can hydrolyze methyl esters if water is present and the temperature exceeds 60°C.
-
The Fix: Use anhydrous conditions for couplings (e.g., Pd(dppf)Cl₂ in Dioxane with anhydrous K₃PO₄).
Issue 3: "The reaction mixture turned dark purple/brown."
-
Diagnosis: Iodine liberation (Deiodination).
-
The Cause: The C3-I bond is weak. Exposure to ambient light or trace palladium without a coupling partner can cause homolytic cleavage, releasing I₂ (purple).
-
The Fix: Wrap reaction vessels in aluminum foil . Ensure your catalytic cycle is efficient (degas solvents thoroughly to prevent Pd oxidation/arrest).
Module 3: Visualizing Reactivity
The following diagram illustrates the divergent pathways this molecule takes depending on the basic environment.
Caption: Divergent degradation pathways based on base strength and solvent selection.
Module 4: Optimized Protocols
Protocol A: Chemoselective Hydrolysis (Preserving N-Ts)
Objective: Convert the ester to acid without removing the Tosyl group.
-
Dissolve: 1.0 eq of Starting Material in THF (0.1 M). Cool to 0°C.[1]
-
Reagent: Add LiOH.H₂O (1.1 eq) dissolved in minimal water.
-
Monitor: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. The N-Ts cleavage has a higher activation energy than the ester hydrolysis.
-
Quench: Once SM is consumed, immediately acidify with 1M HCl to pH 3. Do not allow to warm to RT with base present.
-
Extract: Extract with EtOAc.
Protocol B: Stable Suzuki Coupling (Preserving Ester & N-Ts)
Objective: Couple at C3-Iodine without degrading the scaffold.
-
System: Anhydrous Dioxane or Toluene.
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) , finely ground, anhydrous (2.0 eq).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Conditions: 80°C under Argon.
-
Note: Avoiding water prevents saponification. The phosphate base is insoluble in organic solvent, creating a heterogeneous surface reaction that is gentle on the N-Ts group.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Mg/MeOH to remove the Tosyl group selectively? A: Yes. Magnesium in Methanol is a classic method for reductive cleavage of N-sulfonamides [2]. However, ensure your methyl ester is stable; while Mg/MeOH is generally safe for esters, prolonged reaction times can lead to transesterification (methyl ester to... methyl ester, which is invisible, but if you used EtOH, you would see ethyl ester).
Q2: Why is the 3-Iodine stable to base? I thought halides were reactive?
A: Aryl iodides require activation to react. They undergo Nucleophilic Aromatic Substitution (
Q3: I need to remove the Tosyl group but keep the Ester. What is the best method? A: Use Cesium Carbonate (Cs₂CO₃) in a mixture of THF and Methanol (2:1) at room temperature [1]. This is milder than NaOH and often cleaves the N-Ts sulfonamide faster than it hydrolyzes the methyl ester, though you must monitor it closely to stop before saponification occurs.
References
-
Bajwa, J. S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate."[2] Tetrahedron Letters, vol. 47, no. 36, 2006, pp. 6425-6427.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Refer to Chapter on Protection for the Amino Group: Sulfonamides).
-
Larock, R. C. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling..." Journal of Organic Chemistry, vol. 68, 2003. (Discusses stability of 3-iodo intermediates).
Sources
Technical Support Center: Stabilizing 3-Iodoindoles During Workup & Purification
Current Status: Online Role: Senior Application Scientist Topic: Preventing Protodeiodination of 3-Iodoindoles Ticket ID: #IND-3-I-STAB[1]
Executive Summary & Core Causality
The Issue: 3-Iodoindoles are notoriously unstable intermediates.[1] Users frequently report "disappearing" product during silica gel chromatography or the spontaneous conversion of 3-iodoindole back to the parent indole (protodeiodination) during storage or NMR analysis.
The Mechanism: The instability is not random; it is driven by the high nucleophilicity of the indole C3 position.
-
Electron Richness: The nitrogen lone pair donates electron density into the ring, making C3 highly susceptible to electrophilic attack.
-
Acid Sensitivity: Even weak acids (like the silanol groups on silica gel,
) can protonate C3. -
Deiodination: Protonation forms a cationic indoleninium intermediate.[1] Because iodine is a good leaving group (as
or via exchange), the system relaxes back to the thermodynamically more stable C3-H indole, effectively erasing your halogenation.
Troubleshooting Guide (Q&A)
Issue 1: "My product spot vanishes or streaks badly on the TLC/Column."
Diagnosis: Acid-catalyzed decomposition on the stationary phase.[1] Standard silica gel is sufficiently acidic to initiate protodeiodination.
Corrective Action: You must neutralize the stationary phase.
-
Option A (Preferred): Switch to Neutral or Basic Alumina (Aluminum Oxide). Alumina lacks the acidic silanol protons that trigger decomposition.
-
Option B (If using Silica): Pre-treat your silica column with Triethylamine (TEA) .[1]
-
Protocol: Flush the packed column with mobile phase containing 1–2%
before loading your sample. Maintain 0.5% in the eluent during the run.
-
Issue 2: "The NMR looks clean, but the integration for C3-I is missing, and I see a C3-H signal."
Diagnosis: Solvent-induced degradation.[1] Chloroform (
Corrective Action:
-
Immediate Fix: Filter your
through a small plug of basic alumina directly into the NMR tube. -
Long-term Fix: Switch to
or .[1] These solvents are non-acidic and stabilize the dipole of the indole. -
Stabilizer: Add a few grains of solid
or silver foil to the NMR tube if is mandatory.
Issue 3: "The reaction turned purple/brown during workup."
Diagnosis: Presence of free Iodine (
Corrective Action:
-
Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (
) . This reduces volatile to water-soluble iodide ( ), restoring the yellow/colorless appearance.[1] -
Protection: Wrap flasks and columns in aluminum foil. Perform workup in low light if possible.
Technical Data & Comparison
Stationary Phase Selection Matrix
| Stationary Phase | Surface pH | Risk of Deiodination | Resolution Power | Recommendation |
| Standard Silica Gel | ~4.0 - 5.0 | High | High | AVOID unless deactivated.[1] |
| TEA-Deactivated Silica | ~7.5 - 8.5 | Low | High | Recommended for difficult separations.[1] |
| Neutral Alumina | ~7.0 | Very Low | Moderate | Standard for 3-iodoindoles.[1] |
| Basic Alumina | ~9.5 | Negligible | Moderate | Best for highly sensitive substrates.[1] |
Solvent Stability Profile
| Solvent | Acidity Risk | Stability of 3-Iodoindole | Notes |
| High (forms HCl) | Poor (< 24h) | Always filter through basic alumina.[1] | |
| Moderate | Moderate | Avoid prolonged storage in solution.[1] | |
| None | Excellent | Preferred for analysis.[1] | |
| Benzene/Toluene | None | Good | Good for storage/crystallization. |
Visualizations
Figure 1: Mechanism of Acid-Catalyzed Protodeiodination
Caption: The nucleophilic attack of C3 on a proton (from Silica or Acid) generates an indoleninium cation.[1] Loss of the iodonium species restores aromaticity but results in the loss of the halogen.
[1]
Figure 2: Optimized Workup Workflow
Caption: A decision tree for the purification of labile 3-iodoindoles, prioritizing basic conditions and light exclusion.
[1]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Deactivated Silica Gel Column
Use this when alumina does not provide sufficient separation resolution.[1]
-
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with your starting eluent (e.g., Hexanes/EtOAc).
-
Add Deactivator: Add Triethylamine (
) to the slurry to a final concentration of 2% v/v . Swirl and let stand for 5 minutes. -
Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent containing 1% TEA.
-
Loading: Dissolve the crude 3-iodoindole in a minimum amount of DCM (containing 0.5% TEA) or load dry on Celite/Basic Alumina.
-
Elution: Run the column using an eluent containing 0.5% TEA .
-
Note: The TEA prevents the acidic silanols from interacting with the indole C3 position.
-
SOP-02: Rapid Filtration (The "Plug" Method)
Use this for relatively clean reactions to avoid long exposure to stationary phases.[1]
-
Pack a short fritted funnel (2-3 cm height) with Basic Alumina .
-
Wet with Hexanes.
-
Apply the crude residue.
-
Elute rapidly with 10-20% EtOAc/Hexanes.[1]
-
Collect the filtrate and concentrate immediately at
.
References
-
Synthesis and Stability of 3-Iodoindoles
- Title: Consecutive four-component synthesis of trisubstituted 3-iodoindoles...
- Source: Beilstein Journal of Organic Chemistry, 2023.
-
URL:[Link]
- Relevance: Confirms light sensitivity, storage requirements (-20°C, dark), and general instability of 3-iodoindoles.
-
Chromatography of Acid-Sensitive Amines/Indoles
- Title: Tips for Flash Column Chrom
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
- Relevance: Provides the standard protocol for deactiv
-
Alumina vs. Silica Properties
-
NMR Solvent Effects
Sources
Validation & Comparative
1H NMR spectrum of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
This guide provides an in-depth technical analysis of the , a critical intermediate in the synthesis of functionalized indole scaffolds for drug discovery.
Rather than a generic overview, this guide functions as a structural validation protocol , comparing the target molecule against its synthetic precursors to highlight the specific diagnostic signals that confirm successful N-tosylation and C3-iodination.
Structural Logic & Diagnostic Features[1][2]
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the three key functional groups on the indole core:
-
C5-Methyl Ester (-COOMe): An electron-withdrawing group (EWG) that deshields the ortho protons (H4 and H6), shifting them downfield.[1]
-
N1-Tosyl Group (-Ts): A strong EWG that significantly deshields the H7 proton (ortho to nitrogen) and H2. It also provides characteristic aromatic doublets and a methyl singlet.[1]
-
C3-Iodine (-I): A heavy atom that replaces the H3 proton. Its presence is confirmed by the disappearance of the H3 signal and the collapse of H2 coupling (from a doublet to a singlet).[1]
Chemical Structure & Numbering
(Note: Standard indole numbering applies. N is position 1, C2 is adjacent to N, C3 is the iodination site.)[1]
Comparative Analysis: Target vs. Alternatives
The following table contrasts the 1H NMR profile of the target molecule against its direct precursor (Methyl indole-5-carboxylate) and the non-iodinated intermediate (Methyl 1-tosylindole-5-carboxylate). This comparison is the primary method for validating reaction success.[1]
Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)
| Proton Assignment | Target Molecule (Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate) | Precursor (Methyl 1H-indole-5-carboxylate) | Diagnostic Change / Validation Logic |
| H2 (C2-H) | δ 7.75 (s, 1H) | δ 7.20 - 7.30 (m/d) | Critical: Shifts downfield due to Tosyl/Iodine. Becomes a singlet because H3 is removed (loss of vicinal coupling).[1] |
| H3 (C3-H) | ABSENT | δ 6.63 (m, 1H) | Primary Proof of Iodination: The disappearance of this upfield aromatic signal confirms substitution at C3.[1] |
| N-H | ABSENT | δ ~8.5 - 9.0 (br s) | Primary Proof of Tosylation: Disappearance of the broad exchangeable singlet.[1] |
| H4 (C4-H) | δ 7.98 - 8.09 (m) | δ ~8.4 (d) | Deshielded by C5-Ester. Often overlaps with H6/H7 in the target due to Tosyl effects.[1] |
| H7 (C7-H) | δ 7.98 - 8.09 (m) | δ ~7.4 (d) | Tosyl Effect: Significant downfield shift (~0.5-0.8 ppm) due to the proximity of the electron-withdrawing sulfonyl group. |
| Tosyl-Ar (Ho) | δ 7.79 (d, J=8.3 Hz, 2H) | Absent | Characteristic "Roofing" doublet of the Tosyl group.[1] |
| Tosyl-Ar (Hm) | δ 7.26 (d, J=8.3 Hz, 2H) | Absent | Characteristic doublet.[1][2] (Note: Often overlaps with CDCl₃ solvent peak).[1] |
| Ester (-OCH₃) | δ ~3.90 - 3.95 (s, 3H) | δ 3.93 (s, 3H) | Remains largely unchanged; confirms integrity of the ester.[1] |
| Tosyl (-CH₃) | δ ~2.35 - 2.40 (s, 3H) | Absent | Diagnostic aliphatic singlet for the protecting group.[1] |
*Note: In the target molecule, H4, H6, and H7 often form a multiplet cluster around 8.0 ppm due to the combined deshielding effects of the Ester and Tosyl groups.[1]
Experimental Validation Protocol
This workflow ensures the rigorous verification of the synthesized compound.[1]
Step 1: Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this lipophilic compound to prevent signal broadening and to separate the aromatic signals clearly.
-
Concentration: Dissolve ~10-15 mg of the solid in 0.6 mL CDCl₃. Filter through a cotton plug if any insolubles remain (iodinated indoles can be crystalline and slow to dissolve).[1]
Step 2: Acquisition Parameters
-
Frequency: 400 MHz or higher recommended to resolve the aromatic multiplet (7.98–8.09 ppm).[1]
-
Scans: 16 scans are sufficient for 1H; 256+ scans recommended if 13C verification is required.[1]
-
Relaxation Delay (d1): Set to ≥ 1.0s to ensure accurate integration of the methyl singlets vs. aromatic protons.
Step 3: Data Processing & Integration
-
Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Integrate:
Visualization: Synthesis & Verification Logic
The following diagram illustrates the logical flow for synthesizing the target and using NMR to validate the transformation at each step.
Caption: Synthesis pathway and critical NMR checkpoints for validating the formation of this compound.
References
-
Regioselective C5-H Direct Iodination of Indoles. Organic Chemistry Frontiers. (2021). Provides comparative spectral data for iodinated indole-5-carboxylates.
-
Supporting Information: Enantioselective Synthesis of Cyclohepta[b]indoles. (2018). Contains specific experimental characterization data (Yield, 1H NMR) for this compound. [1]
-
Synthesis of Methyl Indole-5-carboxylate. PrepChem. Detailed protocol for the precursor synthesis.
-
1H NMR of Methyl 1H-indole-3-carboxylate. ChemicalBook. Reference spectra for ester-substituted indoles.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the fragmentation behavior of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate , a complex heterocyclic molecule, under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
As Senior Application Scientists, our goal is to move beyond a mere recitation of data. This guide is structured to provide a causal understanding of the fragmentation pathways, empowering researchers to make informed decisions in their analytical strategies. We will explore the strengths and limitations of both "hard" (EI) and "soft" (ESI) ionization methods for this particular analyte, supported by predictive fragmentation schemes and detailed experimental protocols.
The Dichotomy of Ionization: Electron Ionization vs. Electrospray Ionization
The choice of ionization technique is a critical first step in any mass spectrometry experiment, fundamentally dictating the nature of the resulting mass spectrum. For a molecule such as this compound, the interplay of its functional groups—the bulky, labile N-tosyl group, the heavy iodine substituent, the indole core, and the methyl ester—presents a fascinating case study for a comparative analysis of EI and ESI.
-
Electron Ionization (EI): A "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[1] This results in a complex mass spectrum rich with fragment ions, providing a detailed structural fingerprint of the molecule. However, for molecules with labile functional groups, the molecular ion peak may be weak or entirely absent.[2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions by creating a fine spray of charged droplets from a solution.[3] This technique imparts minimal excess energy to the analyte, typically resulting in the observation of the protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[4][5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).[6]
Predicted Fragmentation Pathways
A thorough understanding of the likely fragmentation pathways is essential for interpreting the resultant mass spectra. Based on the known fragmentation behaviors of related chemical moieties, we can predict the primary fragmentation routes for this compound under both EI and ESI conditions.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI, we anticipate fragmentation to be initiated at the weakest bonds and to favor the formation of stable ions and neutral losses.
The N-S bond of the tosyl group is relatively weak and prone to cleavage. A primary fragmentation pathway is expected to be the loss of the tosyl group or components thereof. The tropylium ion (m/z 91) is a very stable fragment and its precursor, the tosyl cation (m/z 155), is also a likely observed fragment. The carbon-iodine bond is also susceptible to cleavage, leading to the loss of an iodine radical. Fragmentation of the methyl ester group can occur through the loss of a methoxy radical or the entire carbomethoxy group.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
For ESI-MS/MS, we will consider the fragmentation of the protonated molecule, [M+H]⁺. The fragmentation will be more controlled, primarily occurring at the most labile sites upon collisional activation.
In the positive ion mode, the initial species will be the protonated molecule [M+H]⁺. The most probable fragmentation will be the cleavage of the N-S bond, leading to the loss of p-toluenesulfinic acid as a neutral molecule. The resulting ion would be the protonated methyl 3-iodo-1H-indole-5-carboxylate. Another possibility is the formation of the tosyl cation. Loss of neutral iodine from the protonated molecule is also a potential fragmentation pathway. The methyl ester can undergo a characteristic loss of methanol.
Comparative Data Summary
The following table summarizes the predicted key ions and their relative abundances under EI-MS and ESI-MS/MS conditions. This data is predictive and serves as a guide for what to expect during experimental analysis.
| Ionization Method | Key Fragment Ion (m/z) | Proposed Structure/Fragment | Expected Relative Abundance | Rationale for Abundance |
| EI-MS | 497 | [M]•+ | Low | The molecular ion is likely to be unstable under high-energy EI conditions. |
| 155 | [C₇H₇SO₂]⁺ | High | Formation of the stable tosyl cation is a favorable fragmentation pathway. | |
| 91 | [C₇H₇]⁺ | Very High (Base Peak) | The tropylium ion is exceptionally stable, often forming the base peak. | |
| 370 | [M - I]•+ | Moderate | Cleavage of the C-I bond is a likely event. | |
| 438 | [M - COOCH₃]•+ | Moderate | Loss of the carbomethoxy group is a common fragmentation for esters. | |
| ESI-MS/MS | 498 | [M+H]⁺ | High (Precursor Ion) | ESI is a soft ionization technique, preserving the protonated molecule. |
| 326 | [M+H - C₇H₈SO₂]⁺ | High | Neutral loss of p-toluenesulfinic acid is a major and highly probable fragmentation. | |
| 155 | [C₇H₇SO₂]⁺ | Moderate | Formation of the tosyl cation can also occur under CID conditions. | |
| 466 | [M+H - CH₃OH]⁺ | Moderate | Loss of methanol is a characteristic fragmentation of protonated methyl esters. |
Experimental Protocols
To ensure the reproducibility and scientific validity of the mass spectrometric analysis, detailed and standardized protocols are essential.
Sample Preparation
A consistent sample preparation protocol is crucial for obtaining reliable and comparable data between the two techniques.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile, HPLC grade) to create a 1 mg/mL stock solution.[7]
-
Working Solution for ESI-MS: Dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[8] The formic acid aids in the protonation of the analyte.
-
Working Solution for EI-MS: For direct infusion EI-MS, the sample should be dissolved in a volatile solvent like methanol or acetone to a concentration of approximately 10-100 µg/mL.[9] If using GC-MS, the concentration will depend on the injection volume and split ratio, but a starting point of 10-100 ng on-column is recommended.
Instrumentation and Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-600.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with an appropriate split ratio.
-
-
Instrument: A tandem mass spectrometer (e.g., quadrupole-time-of-flight or triple quadrupole) equipped with an electrospray ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizing Gas (N₂): Flow rate as per instrument manufacturer's recommendation.
-
Drying Gas (N₂): Flow rate and temperature as per instrument manufacturer's recommendation (e.g., 8 L/min at 300 °C).
-
MS Scan: Acquire a full scan mass spectrum over a mass range of m/z 100-1000 to identify the protonated molecule ([M+H]⁺ at m/z 498).
-
MS/MS Scan:
-
Select the [M+H]⁺ ion (m/z 498) as the precursor ion.
-
Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.
-
Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Concluding Remarks for the Practicing Scientist
This guide provides a predictive framework for the mass spectrometric analysis of this compound, comparing the fragmentation patterns generated by EI and ESI techniques. For comprehensive structural confirmation, the two techniques offer complementary information.
-
EI-MS provides a detailed fragmentation fingerprint, which is invaluable for library matching and confirming the presence of specific structural motifs like the tosyl group and the indole core. The observation of the tropylium ion at m/z 91 would be a strong indicator of the tosyl moiety.
-
ESI-MS/MS excels in providing unambiguous molecular weight information through the observation of the protonated molecule. The controlled fragmentation in MS/MS allows for a more systematic elucidation of the molecular structure, with the neutral loss of the entire tosyl group being a key diagnostic fragmentation.
By understanding the principles behind the fragmentation of this multifaceted molecule and employing the detailed protocols provided, researchers can leverage the power of mass spectrometry to confidently characterize this and other complex synthetic molecules, thereby accelerating the pace of drug discovery and development.
References
-
Sample preparation for the ES/MS. University of Bristol. Available at: [Link].
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link].
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometry of Organic Compounds. Holden-Day.
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
-
Sample Preparation and Submission Guidelines. Johns Hopkins University. Available at: [Link].
-
Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link].
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link].
- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link].
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry, 91(17), 11456-11463.
- Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry, 52(11), 743-762.
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link].
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. Available at: [Link].
- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). ISRN Analytical Chemistry, 2012, 282574.
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link].
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link].
-
Mass Spectrometry Ionization Methods. Emory University. Available at: [Link].
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio. Available at: [Link].
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link].
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
comparing reactivity of 3-iodo vs 3-bromo N-tosylindoles
Executive Summary
For researchers functionalizing the indole C3 position, the choice between 3-iodo-N-tosylindole and 3-bromo-N-tosylindole is rarely arbitrary; it dictates the required energy input, catalyst architecture, and side-reaction profile.
-
3-Iodo-N-Tosylindole: The high-performance substrate. It offers the fastest oxidative addition rates and facile lithium-halogen exchange at cryogenic temperatures (-78 °C), minimizing side reactions like protecting group cleavage or halogen migration ("halogen dance"). It is the choice for complex, sterically hindered couplings or thermally sensitive total synthesis steps.
-
3-Bromo-N-Tosylindole: The scalable workhorse. Significantly more cost-effective and atom-economical. While it requires more active Pd-catalysts (e.g., bulky phosphines) or higher temperatures to match the reactivity of the iodide, it is sufficiently reactive for standard Suzuki or Heck couplings.
Part 1: Mechanistic Foundation
The reactivity divergence stems from the carbon-halogen bond dissociation energy (BDE) and the resulting kinetics of the rate-determining steps in both transition metal catalysis and organolithium chemistry.
Bond Energetics & Oxidative Addition
The C(sp²)–I bond is significantly weaker than the C(sp²)–Br bond. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck), the oxidative addition of the Pd(0) species into the C–X bond is often rate-limiting.[1][2]
| Parameter | 3-Iodo-N-Tosylindole | 3-Bromo-N-Tosylindole | Impact on Protocol |
| Bond Energy (Approx) | ~65 kcal/mol | ~81 kcal/mol | Iodide reacts at RT; Bromide often requires 60–80°C. |
| C–X Bond Length | 2.09 Å | 1.89 Å | Longer bond = easier metal insertion. |
| Pd(0) Insertion Rate | Iodide allows lower catalyst loading (0.5–1 mol%). |
Lithium-Halogen Exchange Kinetics
In metal-halogen exchange (using n-BuLi or t-BuLi), the reaction is driven by the formation of a more stable organolithium species.
-
Iodide: Exchange is extremely rapid (diffusion controlled) at -78 °C. This allows for strict kinetic control , preventing the "Halogen Dance" (isomerization of the lithio-species to the thermodynamically preferred C2 position).
-
Bromide: Exchange is slower. It often requires slightly elevated temperatures (-60 °C to -40 °C) or stronger reagents (t-BuLi). This "thermal window" increases the risk of nucleophilic attack on the sulfonyl (Tosyl) group.
Mechanistic Divergence Diagram
Figure 1: Divergent reactivity pathways. Note the critical risk of side reactions (red path) when forcing the bromide substrate in lithiation chemistry.
Part 2: Experimental Case Studies
Case Study A: Suzuki-Miyaura Coupling
Objective: Coupling with phenylboronic acid to form 3-phenyl-N-tosylindole.
| Feature | 3-Iodo Protocol | 3-Bromo Protocol |
| Catalyst System | Pd(PPh₃)₄ (Standard) | Pd(dppf)Cl₂ or Pd/XPhos (Active) |
| Temperature | Room Temperature (25 °C) | 60–80 °C |
| Time | 1–4 Hours | 6–12 Hours |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ |
| Yield (Typical) | 92–98% | 85–90% |
| Observation | The iodide couples under mild conditions, preserving sensitive functional groups on the boronic acid partner. | The bromide requires heat. If the boronic acid is prone to protodeboronation, yields drop significantly. |
Case Study B: Lithium-Halogen Exchange
Objective: Generation of 3-lithio-N-tosylindole followed by trapping with DMF (formylation).
-
3-Iodo: Upon addition of n-BuLi at -78 °C, exchange is complete within 5–10 minutes. The resulting species is stable. Trapping with DMF yields the aldehyde in >90% yield.
-
3-Bromo: Exchange with n-BuLi at -78 °C is sluggish. Warming to -40 °C accelerates exchange but triggers the Halogen Dance , leading to a mixture of C3 and C2 functionalized products. Using t-BuLi (2 equiv) at -78 °C is the required fix, but this adds reagent cost and pyrophoric hazards.
Part 3: Detailed Experimental Protocols
Protocol 1: Mild Suzuki Coupling (3-Iodo Preferred)
Use this for complex synthesis where thermal stress must be avoided.
-
Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Reagents: Add 3-iodo-N-tosylindole (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (2 mol%).
-
Solvent: Add degassed DME/Water (2:1 ratio, 0.1 M concentration).
-
Base: Add Na₂CO₃ (2.0 equiv).
-
Reaction: Stir vigorously at Room Temperature for 2 hours.
-
Checkpoint: Monitor TLC. The iodide spot should disappear rapidly.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Protocol 2: Lithium Exchange for C3-Functionalization
Critical comparison of conditions.
Option A: The Iodide Route (Kinetic Control)
-
Dissolve 3-iodo-N-tosylindole in anhydrous THF (0.1 M) under Argon.
-
Cool to -78 °C (Dry ice/Acetone).
-
Add n-BuLi (1.1 equiv) dropwise over 5 mins.
-
Stir for 10 mins at -78 °C. Do not extend time unnecessarily.
-
Add electrophile (e.g., DMF, 1.5 equiv) and stir for 30 mins at -78 °C.
-
Warm to RT and quench with sat. NH₄Cl.
Option B: The Bromide Route (Forcing Conditions)
-
Dissolve 3-bromo-N-tosylindole in anhydrous THF (0.1 M).
-
Cool to -78 °C .
-
Add t-BuLi (2.1 equiv) dropwise. Note: 2 equivs are needed (1 for exchange, 1 to destroy t-BuBr).
-
Stir for 20–30 mins at -78 °C.
-
Add electrophile.
-
Warning: Attempting this with n-BuLi often results in incomplete conversion or requires warming, which risks attacking the N-Tosyl group (cleavage).
-
Part 4: Decision Matrix & Workflow
When should you pay the premium for the Iodide?
Figure 2: Selection logic for N-tosylindole functionalization.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.[3]
- Foundational text establishing the I > Br >> Cl reactivity order in oxid
-
Gribble, G. W. "Lithiation of Indoles." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045–1075.
- Authoritative review on indole lithiation, detailing the stability of N-protected lithioindoles and the halogen dance mechanism.
-
Li, J. J. "Name Reactions for Homologation, Part I." Wiley-Interscience, 2009 . (Context: Lithium-Halogen Exchange Kinetics).
- Provides general kinetic data supporting the rapid exchange of aryl iodides vs.
-
Sasaki, T.; Moriyama, K.; Togo, H. "Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines..."[4] The Journal of Organic Chemistry, 2017 , 82(22), 11727–11734.[4]
- Demonstrates the compatibility of N-Tosyl groups with iodine-based functionaliz
Sources
A Comparative Guide to the HPLC Analysis of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate: Method Development, Performance, and Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of complex heterocyclic molecules is paramount. Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate, a substituted indole, represents a class of compounds often synthesized as intermediates in pharmaceutical research. Its analysis requires robust and reliable methods to ensure purity, quantify yield, and monitor reaction progress. This guide provides an in-depth exploration of a recommended High-Performance Liquid Chromatography (HPLC) method for this compound, objectively compares its performance with alternative analytical techniques, and offers the supporting experimental rationale for informed method development.
Introduction: The Analytical Challenge of a Substituted Indole
The structure of this compound presents several analytical considerations. The indole core, tosyl group, and iodo-substituent contribute to its relatively high molecular weight and hydrophobicity. The presence of the indole and tosyl aromatic systems provides strong chromophores, making UV detection a suitable and straightforward approach. The primary analytical objectives for this compound typically include:
-
Purity assessment: Identifying and quantifying process-related impurities and degradation products.
-
Reaction monitoring: Tracking the consumption of starting materials and the formation of the desired product.
-
Isolation and purification: Guiding preparative chromatography efforts.
Given these requirements, reverse-phase HPLC is the most common and effective technique.[1][2] This guide will detail a robust starting method and explore more advanced alternatives for enhanced performance.
Recommended HPLC Method and Expected Performance
While specific experimental data for this exact compound is not publicly available, a reliable HPLC method can be developed based on the analysis of structurally similar indole derivatives and halogenated aromatic compounds.[3][4] A standard C18 stationary phase is recommended due to its versatility and effectiveness in retaining hydrophobic molecules like the target analyte.[5]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 60% B
-
18.1-22 min: Hold at 60% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
The retention time of the main peak corresponding to this compound is expected to be in the mid-to-late region of the gradient, given its hydrophobic nature.
-
Peak purity can be assessed using a photodiode array (PDA) detector.
-
Quantification is achieved by comparing the peak area to that of a reference standard of known concentration.
-
-
C18 Column: The octadecylsilane stationary phase provides strong hydrophobic interactions with the indole and tosyl moieties, ensuring good retention.[2]
-
Acidified Mobile Phase: The addition of 0.1% formic acid helps to protonate any residual free silanols on the silica backbone of the stationary phase, which can otherwise lead to peak tailing.[6] It also ensures consistent ionization of the analyte if it has any basic character.
-
Acetonitrile: Acetonitrile is a common organic modifier in reverse-phase chromatography, offering good elution strength and low viscosity.[2]
-
Gradient Elution: A gradient is employed to ensure that both less retained (more polar) impurities and the highly retained target analyte can be eluted within a reasonable timeframe with good peak shape.[2]
-
UV Detection: The conjugated aromatic systems in the molecule are expected to have strong absorbance in the UV region, making 254 nm and 280 nm suitable wavelengths for sensitive detection.[7]
The following table summarizes the anticipated performance characteristics of the proposed HPLC method. The retention time is an educated estimate based on the compound's structure and the specified method.
| Parameter | Expected Value | Justification |
| Retention Time (tR) | ~12.5 minutes | Estimated based on high hydrophobicity and gradient elution profile. |
| Theoretical Plates (N) | > 10,000 | A well-packed 150 mm column with 5 µm particles should provide high efficiency. |
| Tailing Factor (Tf) | 0.9 - 1.2 | The use of an acidified mobile phase should result in symmetrical peaks. |
| Resolution (Rs) | > 2.0 | The gradient method is designed to provide good separation from potential impurities. |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of the target compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely accessible technique, other chromatographic methods offer distinct advantages in terms of speed, resolution, and sensitivity. The choice of technique often depends on the specific analytical need, sample complexity, and available resources.[8]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV | Separation based on polarity using high pressure to force a liquid mobile phase through a packed column. | Robust, reliable, and widely available. Good for routine purity and content analysis.[8] | Longer analysis times compared to UPLC. Lower peak capacity for complex samples. |
| UPLC-UV/MS | Utilizes columns with sub-2 µm particles and very high pressures (up to 15,000 psi).[9][10] | Significantly faster analysis times (3-10 minutes).[8] Improved resolution and higher sensitivity due to narrower peaks.[11][12] Reduced solvent consumption.[9] LC-MS provides mass confirmation and enhanced sensitivity for trace impurities.[13][14] | Higher initial instrument cost.[11] Requires specialized high-pressure instrumentation. |
| SFC | Uses supercritical CO2 as the primary mobile phase, often with a co-solvent. | Very fast separations due to the low viscosity of the mobile phase.[15] Environmentally friendly ("green" chromatography). Can be advantageous for chiral separations if applicable.[16] | May require more method development to optimize solubility and retention. Less common instrumentation in some labs. |
| LC-MS | Couples liquid chromatography with a mass spectrometer for detection. | Provides molecular weight information, which is invaluable for impurity identification.[17][18] High selectivity and sensitivity, especially with tandem MS (MS/MS).[13][14] Can detect co-eluting peaks that are not resolved by UV. | Higher cost and complexity of instrumentation. Potential for ion suppression from the matrix.[14] |
Decision Framework for Analytical Method Selection
The choice of analytical technique is a balance of performance requirements and practical constraints. The following diagram outlines a decision-making process for selecting the most appropriate method for analyzing this compound.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Recommendations
For the routine analysis of This compound , the proposed reverse-phase HPLC-UV method provides a reliable and robust starting point. It is well-suited for standard purity assessments and reaction monitoring in most laboratory settings.
For laboratories requiring higher throughput and improved sensitivity, transitioning to a UPLC-based method is highly recommended.[9][10][12] The principles of separation remain the same, but the use of smaller particle columns can drastically reduce run times and solvent consumption while enhancing resolution.[11]
When the analytical challenge involves the identification of unknown impurities or the quantification of trace-level components, LC-MS is the superior technique.[13][14][19] Its ability to provide molecular weight data is indispensable for structural elucidation and confirming the identity of minor peaks.
Finally, while not the primary focus for this achiral molecule, Supercritical Fluid Chromatography (SFC) remains a valuable alternative, particularly in environments prioritizing "green" chemistry and speed.[15]
By understanding the principles and performance characteristics of each of these techniques, researchers can make informed decisions to best suit their analytical needs, ensuring the quality and integrity of their scientific work.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. [Link]
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Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (n.d.). J-Stage. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]
-
Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]
-
Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013, June 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, August 18). ACS Publications. [Link]
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13). SpringerLink. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed. [Link]
-
LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021, June 26). MDPI. [Link]
-
Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. (n.d.). PMC - NIH. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. [Link]
-
Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. (2004, March 25). PubMed. [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (2015, January 15). International Journal of Engineering and Applied Sciences. [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Catalyst-Free Conjugate Addition of Indoles and Pyrroles to Nitro Alkenes under Solvent-Free Condition (SFC): An Effective Greener Route to Access 3-(2-Nitro-1-phenylethyl). (2026, February 7). ResearchGate. [Link]
-
Extraction and analysis of indole derivatives from fungal biomass. (n.d.). DMT-Nexus Wiki. [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). chemrxiv.org. [Link]
-
Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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- 19. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of N-Tosyl-3-Iodoindole Derivatives: Structural Insights for Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a cornerstone, integral to a multitude of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring, particularly with a tosyl group at the N1 position and an iodine atom at the C3 position, yields a class of compounds with significant potential for further chemical elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the crystallographic data for N-tosyl-3-iodoindole derivatives, providing researchers, scientists, and drug development professionals with critical structural insights and comparative data to inform rational drug design.
While a definitive crystal structure for the parent compound, 3-Iodo-1-tosyl-1H-indole, is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) at the time of this publication, this guide presents a comparative analysis of closely related iodinated N-tosylindole derivatives. This information, coupled with detailed experimental protocols, serves as a valuable resource for researchers working with this important class of molecules.
The Significance of N-Tosyl-3-Iodoindoles in Medicinal Chemistry
The N-tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability of the molecule and influencing its electronic properties. More importantly, the iodine atom at the C3 position is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This synthetic flexibility makes N-tosyl-3-iodoindoles key intermediates in the construction of complex molecular architectures with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and antiviral agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-receptor interactions.
Comparative Crystallographic Data of Iodinated N-Tosylindole Derivatives
In the absence of the crystal structure for 3-Iodo-1-tosyl-1H-indole, we present here a comparative table of crystallographic data for related iodinated N-tosylindole derivatives found in the literature. This data provides valuable insights into the expected structural parameters of this class of compounds.
| Compound | Formula | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 7-iodo-4-methoxy-1H-indole-3-carbaldehyde | C₁₀H₈INO₂ | 2052807 | Monoclinic | P2₁/c | 8.345(3) | 13.987(5) | 8.878(3) | 90 | 99.878(12) | 90 | 1021.1(6) | [4] |
| Hypothetical 3-Iodo-1-tosyl-1H-indole | C₁₅H₁₂INO₂S | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: The data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde is provided as a representative example of a related indole structure. Researchers are encouraged to consult the Cambridge Structural Database (CSD) for the most current and comprehensive crystallographic information.[5][6][7][8]
Experimental Protocols
The successful acquisition of high-quality crystals suitable for X-ray diffraction is contingent upon a meticulously executed synthetic and crystallization procedure. The following protocols are based on established methodologies for the synthesis of related indole derivatives and provide a reliable starting point for obtaining crystalline N-tosyl-3-iodoindole derivatives.[9][10][11]
Synthesis of 3-Iodo-1-tosyl-1H-indole
This two-step procedure involves the tosylation of indole followed by iodination at the C3 position.
Procedure:
-
To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylindole.
Procedure:
-
Dissolve N-tosylindole (1.0 eq) in acetonitrile at room temperature.
-
Add N-iodosuccinimide (NIS, 1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, 3-Iodo-1-tosyl-1H-indole, can be purified by recrystallization.
Crystallization Protocol
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following are general guidelines for the crystallization of N-tosyl-3-iodoindole derivatives.
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane, acetone/water) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.
Causality Behind Experimental Choices: The choice of solvents is critical; a good solvent system is one in which the compound has moderate solubility. The rate of crystallization should be slow to allow for the formation of well-ordered, single crystals. The tosyl group, being relatively rigid and bulky, can facilitate crystal packing, but the overall success will depend on the interplay of various intermolecular interactions.
Conclusion
The structural elucidation of N-tosyl-3-iodoindole derivatives through X-ray crystallography is a critical step in leveraging these versatile intermediates for drug discovery. While a definitive crystal structure for the parent compound remains to be reported, the comparative data and robust experimental protocols provided in this guide offer a solid foundation for researchers in the field. The ability to precisely map the three-dimensional architecture of these molecules will undoubtedly accelerate the design and synthesis of novel therapeutic agents with improved efficacy and selectivity.
References
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- About the Cambridge Structural Database (CSD). (n.d.). CCDC.
- Cambridge Structure Database (CSD) | MatDaCs. (n.d.).
- Crystallography Open Database (COD) - PubChem Data Source. (2026, January 15). PubChem.
- 3-iodo-1H-indole | C8H6IN | CID 11207253. (n.d.). PubChem.
- 3-Iodo-1-tosyl-1H-indole | 170456-80-1. (n.d.). Sigma-Aldrich.
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC.
- The Cambridge Structural Database (CSD): Current Activities and Future Plans. (n.d.). National Institute of Standards and Technology.
- New insights and innovation from a million crystal structures in the Cambridge Structural Database. (n.d.). PMC - NIH.
- N-Tosylindole | C15H13NO2S | CID 10956616. (n.d.). PubChem.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI.
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024, July 5). ResearchGate.
- Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (n.d.). ijarsct.
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- 6. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
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- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
elemental analysis calculation for C17H14INO4S
Title: Elemental Analysis & Characterization Guide: C17H14INO4S (Ethyl 1-(phenylsulfonyl)-3-iodo-1H-indole-2-carboxylate)
Executive Summary This guide provides a comprehensive technical analysis of the elemental composition of C17H14INO4S , identified as Ethyl 1-(phenylsulfonyl)-3-iodo-1H-indole-2-carboxylate (and related isomers). For researchers and drug development professionals, this molecule presents a specific analytical challenge due to the simultaneous presence of Iodine (I) and Sulfur (S) alongside the standard CHNO matrix.
We compare the theoretical performance of this molecular standard against three primary analytical methodologies: Automated Flash Combustion (CHNS) , Schöniger Flask Combustion , and High-Resolution Mass Spectrometry (HRMS) . This guide serves as a protocol for validating the purity of complex halogenated sulfonamides.
Part 1: Theoretical Framework & Calculation
The first step in any validation workflow is establishing the theoretical "Gold Standard." For C17H14INO4S, the calculation is derived from standard atomic weights (IUPAC).
Molecular Formula: C₁₇H₁₄INO₄S Molecular Weight (MW): 455.27 g/mol
Step-by-Step Calculation
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Calculation | Theoretical % |
| Carbon (C) | 17 | 12.011 | 204.187 | 44.85% | |
| Hydrogen (H) | 14 | 1.008 | 14.112 | 3.10% | |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 3.08% | |
| Iodine (I) | 1 | 126.904 | 126.904 | 27.87% | |
| Oxygen (O) | 4 | 15.999 | 63.996 | 14.06% | |
| Sulfur (S) | 1 | 32.065 | 32.065 | 7.04% | |
| Total | 455.27 | 100.00% |
Critical Insight: The high mass percentage of Iodine (27.87%) significantly dilutes the carbon signal. In standard organic molecules, Carbon is often >60%. Here, it is <45%, which requires adjusting the integration parameters on automated analyzers to avoid baseline noise errors.
Part 2: Comparative Methodology Guide
When validating C17H14INO4S, researchers must choose between speed (Automation) and halogen-specific accuracy (Wet Chemistry).
Comparison of Analytical Alternatives
| Feature | Method A: Automated Flash Combustion (CHNS) | Method B: Schöniger Flask (Oxygen Flask) | Method C: High-Res MS (HRMS) |
| Primary Target | C, H, N, S (Simultaneous) | Halogens (I) & Sulfur (S) | Exact Mass (m/z) |
| Mechanism | Dynamic Flash Combustion (950°C) + GC Separation | Static Combustion in O₂ + Titration | Ionization (ESI/EI) + TOF/Orbitrap |
| Iodine Handling | High Risk: Iodine can poison oxidation catalysts and trap in reduction tubes. | Gold Standard: Iodine is absorbed in alkaline solution and titrated. | Indirect: Infers presence via isotopic pattern and mass defect. |
| Sulfur Accuracy | Good, but SO₂ peak can tail if Iodine interferes. | Excellent (via Barium Perchlorate titration). | Qualitative/Semi-Quantitative. |
| Sample Req. | 1–3 mg | 5–10 mg | < 0.1 mg |
| Precision | ±0.3% (if optimized for Halogens) | ±0.3–0.5% | < 3 ppm (mass accuracy) |
| Verdict | Best for Purity Screening | Best for Absolute Structure Validation | Best for Identity Confirmation |
Part 3: Experimental Protocols
Protocol A: Optimized Flash Combustion for Iodo-Sulfonamides
For use with Thermo Flash 2000, Elementar vario, or similar.
Challenge: Iodine gas (
-
Weighing: Accurately weigh 2.00 ± 0.05 mg of C17H14INO4S into a Tin (Sn) capsule.
-
Additive: Add 10–15 mg of
powder to the capsule.-
Reasoning:
acts as an oxygen donor and flux, ensuring complete combustion of the refractory sulfonyl-indole core and preventing Iodine from trapping on the tin ash.
-
-
Combustion: Set furnace temperature to 1020°C (higher than standard 950°C to break the C-S and C-I bonds).
-
Reduction: Ensure the reduction tube (Copper) is fresh. Iodine reacts with Copper to form CuI, effectively removing it from the gas stream so it does not interfere with the Thermal Conductivity Detector (TCD).
-
Note: This means you cannot quantify Iodine in this run, but it protects the C/H/N/S data accuracy.
-
Protocol B: Schöniger Flask Combustion (For Iodine/Sulfur Quantitation)
The definitive method for verifying the 27.87% Iodine and 7.04% Sulfur content.
-
Sample Prep: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.
-
Combustion: Place in a platinum carrier within a thick-walled Erlenmeyer flask filled with pure Oxygen. Ignite via IR or electrical fuse.
-
Absorption:
-
For Sulfur: Absorb gases in 10 mL of 6%
. . -
For Iodine: Absorb in hydrazine/alkaline solution.
-
-
Titration:
-
Sulfur: Titrate with 0.01 M Barium Perchlorate using Thorin indicator (Yellow
Pink). -
Iodine: Potentiometric titration with Silver Nitrate (
).
-
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for analyzing C17H14INO4S, highlighting the critical "Halogen Trap" logic.
Caption: Workflow for selecting the optimal elemental analysis method based on the specific need to quantify Iodine versus the standard CHNS matrix.
References
-
PubChem. (n.d.). Compound Summary: N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide (and related substructures).[1] National Library of Medicine. Retrieved from [Link]
-
Hebrew University of Jerusalem. (n.d.). Elemental Analysis: Determination of Halogens and Sulfur.[2] The Center for Nanoscience and Nanotechnology. Retrieved from [Link]
-
AZoM. (2021, May 6).[3] A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
University of Heidelberg. (2005). Dissertation: Synthesis of Heterocycles (Data for C17H14INO4S). Retrieved from [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine.[4]Molecules.[4][5][6] Retrieved from [Link]
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- 2. Elemental analysis [chemistry.huji.ac.il]
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- 6. (PDF) A convenient iodination of indoles and derivatives [academia.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are paramount. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 3-iodo-1-tosyl-1H-indole-5-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.
Hazard Assessment: Understanding the Compound
-
Indole Core: The parent indole structure is classified as harmful if swallowed, toxic in contact with skin, a serious eye irritant, and very toxic to aquatic life[1]. This inherent toxicity is a primary consideration for disposal.
-
Organoiodine Moiety: As an iodinated organic compound, it poses a significant environmental risk. Many organohalogens are persistent in the environment and can have long-term adverse effects[2]. The U.S. Environmental Protection Agency (EPA) heavily regulates such materials under the Resource Conservation and Recovery Act (RCRA)[3].
-
Tosyl Group: The p-toluenesulfonyl (tosyl) group is hydrolytically stable, but its synthesis precursors (like tosyl chloride) and potential byproducts (like p-toluenesulfonic acid) are reactive or corrosive[4]. Waste streams may contain these related impurities, necessitating careful segregation.
-
Methyl Carboxylate: This ester group does not add significant hazard but can be hydrolyzed under strong acid or base, which is a key consideration for avoiding incompatible mixtures.
Regulatory Compliance: The Legal Framework
The disposal of hazardous chemical waste is governed by federal and state regulations. Key frameworks include:
-
Environmental Protection Agency (EPA): Under RCRA, generators of hazardous waste are responsible for its management from "cradle-to-grave"[3]. This includes proper identification, storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[3][8].
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), mandate safe handling practices, employee training, and emergency preparedness to protect worker health[9][10][11].
Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will have specific protocols that must be followed.
Standard Disposal Protocol
This step-by-step protocol outlines the standard operating procedure for collecting and disposing of waste this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard assessment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against dermal toxicity, a known hazard of indole compounds[1]. |
| Eye Protection | Chemical safety goggles or face shield | Prevents eye irritation from dust or splashes[12][13]. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling outside a fume hood | A NIOSH-approved respirator may be necessary if dusts can be generated. |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill it out completely, listing "this compound" as the primary constituent. List any solvents or other chemicals present in the waste mixture.
-
Collect Waste:
-
Solid Waste: Scrape excess solid material into the designated waste container using a dedicated spatula.
-
Contaminated Disposables: Place gloves, weigh boats, pipette tips, and other contaminated items into a separate, clearly labeled bag or container for solid hazardous waste[14].
-
Aqueous & Solvent Waste: Collect liquid waste containing the compound in the designated container. Do not mix with incompatible waste streams, particularly strong acids, bases, or reactive chemicals[7].
-
Step 3: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory staff[8].
-
Containment: Always keep liquid waste containers within a secondary containment bin to capture any potential leaks[7][15].
-
Container Status: Keep the waste container securely closed at all times, except when actively adding waste[7][8].
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
Caption: Routine workflow for hazardous waste collection.
Step 4: Arranging for Final Disposal
When the waste container is nearly full (no more than 90%) or has been stored for the maximum allowable time per institutional policy (e.g., 6 months), arrange for its removal.
-
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup. This is often done through an online portal or by contacting the EHS office directly.
-
Documentation: Ensure all labels and associated paperwork are complete and accurate. The "cradle-to-grave" responsibility requires meticulous record-keeping[3].
-
Professional Disposal: Your EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal company. These facilities use methods such as high-temperature incineration or chemical neutralization to safely destroy the hazardous components. For certain industrial-scale iodine waste streams, recycling is an option, though less common for diverse research lab waste[16][17].
Spill and Emergency Procedures
All personnel must be trained on emergency response. In the event of a spill, prompt and correct action is crucial.[18]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill:
-
Minor Spill (manageable by lab staff): If the spill is small, contained, and does not pose an immediate respiratory hazard, proceed with cleanup.
-
Major Spill (requires assistance): If the spill is large, has spread widely, or involves highly volatile solvents, evacuate the area, close the doors, and contact your institution's emergency response line or EHS office immediately.
-
-
Cleanup of a Minor Spill:
-
Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a container.
-
For Liquids/Solutions: Cover the spill with a chemical absorbent pad or material.
-
Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. epa.gov [epa.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. connmaciel.com [connmaciel.com]
- 16. mitsuiplastics.com [mitsuiplastics.com]
- 17. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
- 18. cleanmanagement.com [cleanmanagement.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
